6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-7-9-5(4-12)3-11(7)10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVCQUILFHXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446015 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440094-14-4 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde. As a senior application scientist, this document is structured to deliver not just technical data, but also to provide insights into the practical applications and scientific rationale behind the methodologies discussed, with a focus on its role as a valuable building block in the discovery of novel therapeutics.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of a wide range of therapeutic agents. Derivatives of this scaffold have shown promise as kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs, underscoring the importance of functionalized intermediates like this compound in drug discovery programs.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below.
Molecular Structure
The chemical structure of this compound is characterized by a fused bicyclic system consisting of an imidazole and a pyridazine ring. A chlorine atom is substituted at the 6-position of the pyridazine ring, and a carbaldehyde (formyl) group is attached to the 2-position of the imidazole ring.
IUPAC Name: this compound
Canonical SMILES: O=Cc1cn2c(c(Cl)cc2)n1
InChI Key: WYUDQEUQUMBLRF-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of related compounds is presented in the table below. Specific experimental data for this compound is not widely available in public literature, reflecting its primary role as a reactive intermediate.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O | - |
| Molecular Weight | 181.58 g/mol | - |
| Appearance | Predicted to be a solid | General observation for similar small molecules |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Likely soluble in polar organic solvents like DMF, DMSO | Inferred from structural similarity to related compounds |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in the literature, suggesting it is often prepared as an intermediate and used directly in subsequent steps. However, a plausible and commonly employed synthetic strategy involves a two-step process starting from commercially available 3,6-dichloropyridazine.
Step 1: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core
The initial step involves the formation of the imidazo[1,2-b]pyridazine ring system.
Caption: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine core.
Experimental Protocol:
-
Amination of 3,6-Dichloropyridazine: To a solution of 3,6-dichloropyridazine in a sealed vessel, concentrated aqueous ammonia is added. The mixture is heated to approximately 110°C for 12 hours. After cooling, the resulting solid, 6-chloropyridazin-3-amine, is collected by filtration and washed with water.[1]
-
Cyclization to form 6-Chloroimidazo[1,2-b]pyridazine: A mixture of 6-chloropyridazin-3-amine and an aqueous solution of chloroacetaldehyde is heated to 90°C for 5 hours. The water is then removed by distillation to yield the crude 6-chloroimidazo[1,2-b]pyridazine, which can be purified by recrystallization from ethanol.[1][2]
Causality and Self-Validation: This two-step sequence is a robust method for constructing the imidazo[1,2-b]pyridazine core. The first step is a nucleophilic aromatic substitution where ammonia displaces one of the chlorine atoms on the electron-deficient pyridazine ring. The regioselectivity for the formation of the 3-amino-6-chloropyridazine is driven by the electronic properties of the pyridazine ring. The second step is a condensation-cyclization reaction. The amino group of 6-chloropyridazin-3-amine attacks the electrophilic carbonyl carbon of chloroacetaldehyde, followed by an intramolecular nucleophilic substitution to form the fused imidazole ring. The progress of each step can be monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction before proceeding, providing a self-validating workflow.
Step 2: Formylation at the 2-Position
The introduction of the carbaldehyde group at the 2-position of the 6-chloroimidazo[1,2-b]pyridazine core is most likely achieved via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems and is the most probable route to the target molecule.[3][4][5][6][7]
Caption: Vilsmeier-Haack formylation of the core structure.
Proposed Experimental Protocol:
-
Formation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent, an electrophilic iminium salt.
-
Formylation: 6-Chloroimidazo[1,2-b]pyridazine is dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent) and cooled. The pre-formed Vilsmeier reagent is then added portion-wise. The reaction mixture is stirred at a controlled temperature (typically ranging from 0°C to room temperature, or with gentle heating) until the starting material is consumed, as monitored by TLC.
-
Hydrolysis and Work-up: The reaction is quenched by carefully pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The resulting crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Causality and Self-Validation: The imidazo[1,2-b]pyridazine ring system is electron-rich, making it susceptible to electrophilic attack. The Vilsmeier reagent is a mild electrophile that is highly effective for the formylation of such systems. The regioselectivity of the formylation at the 2-position is dictated by the electronic distribution within the fused ring system. The 2-position of the imidazole ring is typically the most nucleophilic and sterically accessible site for electrophilic substitution. The formation of the desired product can be confirmed by spectroscopic methods after purification.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Aldehydic Proton: A singlet in the downfield region, typically between δ 9.5-10.5 ppm.
-
Imidazole Proton: A singlet corresponding to the proton at the 3-position of the imidazole ring.
-
Pyridazine Protons: Two doublets in the aromatic region, corresponding to the coupled protons on the pyridazine ring.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A resonance in the highly downfield region, typically between δ 180-195 ppm.
-
Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the fused ring system.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): A pair of weak bands around 2720 and 2820 cm⁻¹.
-
Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M+): An intense peak at m/z corresponding to the molecular weight of the compound.
-
Isotope Peak (M+2): A significant peak at M+2 with approximately one-third the intensity of the M+ peak, which is characteristic of the presence of a single chlorine atom.
-
Fragmentation: Loss of the formyl group (CHO) would be a likely fragmentation pathway.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the chemistry of the aldehyde group and the potential for nucleophilic substitution at the chloro-substituted position.
Reactions of the Aldehyde Group
The 2-carbaldehyde group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Caption: Key reactions of the 2-carbaldehyde group.
-
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This alcohol can then be further functionalized.
-
Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using various oxidizing agents. This carboxylic acid derivative is a valuable intermediate for the formation of amides and esters.
-
Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.
-
Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into an alkene, allowing for carbon-carbon bond formation and the introduction of various substituents.
-
Condensation Reactions: The aldehyde can react with a variety of nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively. These can be important intermediates in the synthesis of other heterocyclic systems.
Reactivity of the 6-Chloro Group
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than chloro-substituents on other heterocyclic systems. This reactivity can be exploited to introduce a variety of functional groups at this position, often requiring forcing conditions or metal catalysis.
-
Nucleophilic Substitution: Strong nucleophiles can displace the chloride under thermal conditions.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds at the 6-position. This allows for the introduction of aryl, vinyl, and alkynyl groups, significantly increasing molecular diversity.
Applications in Drug Discovery
The synthetic versatility of this compound makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns. The ability to independently modify the 2- and 6-positions allows for a systematic exploration of the structure-activity relationship (SAR) of the imidazo[1,2-b]pyridazine scaffold.
While specific examples of marketed drugs derived directly from this aldehyde are not prominent, its utility is evident in the patent literature and research articles describing the synthesis of novel kinase inhibitors and other potential therapeutic agents. The functional handles it provides are crucial for building the complex molecular architectures required for high-affinity and selective binding to biological targets.
Conclusion
This compound is a key heterocyclic building block with significant potential in medicinal chemistry. Its synthesis, while not widely documented in detail, is achievable through established synthetic methodologies. The true value of this compound lies in its dual reactivity, offering a platform for diverse functionalization at both the 2- and 6-positions of the privileged imidazo[1,2-b]pyridazine scaffold. For researchers and scientists in drug development, a thorough understanding of the chemistry of this intermediate opens up a vast chemical space for the design and synthesis of novel and potent therapeutic agents.
References
- Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., & Snoeck, R. (1997). Synthesis and antiviral activity of 6-substituted imidazo[1,2-b]pyridazines. Journal of medicinal chemistry, 40(14), 2355-2361.
- Kamal, A., & Rao, A. V. S. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc, 13(8).
- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Japan Patent No. JPH0240387A. (1990). 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
- N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2023). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. European Journal of Applied Sciences, 11(3).
- Mohammed, T., Khan, A. A., Iqubal, S. S., & Alyami, B. A. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(4), 2269-2278.
- Karmakar, R., & Vilsmeier-Haack Reaction for the Synthesis of New Substituted Pyridines.
- Pasha, M. A. (2014). Vilsmeier-Haack reaction: a versatile tool in organic synthesis. International Journal of Advanced Research, 2(1), 743-761.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic reactions, 49-91.
- Seshadri, S. (1973). The Vilsmeier-Haack Reaction. Journal of Scientific and Industrial Research, 32(3), 128-149.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Imidazo[1,2-b]pyridazine Scaffolds in Drug Discovery
[1]
Executive Summary
The imidazo[1,2-b]pyridazine core represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to mimic the purine ring system of ATP while offering superior metabolic stability and tunable physicochemical properties.[1] Unlike ubiquitous indole or quinoline scaffolds, the imidazo[1,2-b]pyridazine architecture provides a unique vector for nitrogen placement (bridgehead N1 and N4), enabling high-affinity interactions with kinase hinge regions and distinct selectivity profiles in allosteric pockets.[1]
This technical guide dissects the scaffold's utility, moving from synthetic accessibility via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to its application in oncology (PIM/p38 kinase inhibition) and infectious disease (Ganaplacide).[1]
Part 1: The Chemical Architecture
Physicochemical Advantages
The imidazo[1,2-b]pyridazine bicyclic system is an isostere of imidazo[1,2-a]pyridine but possesses lower basicity due to the additional nitrogen at position 4.[1] This structural nuance is critical for drug design:
-
Lipophilicity Control: The extra nitrogen lowers logP compared to its carba-analogs, improving water solubility without sacrificing membrane permeability.[1]
-
H-Bonding Potential: The N4 nitrogen serves as a weak Hydrogen Bond Acceptor (HBA), while the C3 position is highly amenable to functionalization for Hydrogen Bond Donor (HBD) introduction.[1]
-
Metabolic Stability: The electron-deficient pyridazine ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl or indole rings.
Structural Numbering
For the purpose of this guide, the standard IUPAC numbering is used:
-
N1: Bridgehead nitrogen (crucial for orientation).
-
C2/C3: Imidazole ring positions (vectors for potency).
-
C6/C7/C8: Pyridazine ring positions (vectors for pharmacokinetic optimization).
Part 2: Synthetic Accessibility
While classic condensation of 3-aminopyridazines with
Visualization: Synthetic Pathways
The following diagram contrasts the Classic Condensation with the Modern GBB approach.
Figure 1: Comparison of the classic condensation route (2-substituted products) vs. the GBB multicomponent route (3-amino substituted products).
Part 3: Target Landscape & SAR
Kinase Inhibition (Oncology)
The scaffold is a potent ATP-mimetic.[1] However, subtle SAR variations drive selectivity between kinase families.
-
PIM Kinases (PIM-1, PIM-2): Unlike typical Type I inhibitors that bind to the hinge region, certain imidazo[1,2-b]pyridazines have been shown to interact with the N-terminal lobe helix
C .[1] This non-canonical binding mode allows for high selectivity against other kinases.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
p38 MAPK: For p38 mitogen-activated protein kinase, the scaffold binds in the ATP pocket.[1]
-
SAR Driver: A pyridine N-oxide moiety attached to the core has been shown to interact with Phe169, locking the kinase in an inactive conformation [2].
-
Infectious Disease (Malaria)
Ganaplacide (KAF156) is the flagship example of this scaffold in late-stage clinical development.[1]
-
Target: Initially thought to target PfPI4K, recent data suggests a complex mechanism involving the PfCARL protein and ER homeostasis/protein trafficking.[1]
-
Structure: A 3,6-disubstituted imidazo[1,2-b]pyridazine.[1][2]
-
Significance: It is active against both blood and liver stages of Plasmodium falciparum, including artemisinin-resistant strains.[1][3]
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) vectors.[1] C3 and C6 are the primary vectors for potency and selectivity optimization.
Part 4: Experimental Protocols
Protocol A: GBB Synthesis of 3-Amino-imidazo[1,2-b]pyridazine
This protocol utilizes the GBB reaction to generate a library-ready scaffold.[1]
Reagents:
-
3-Aminopyridazine (1.0 equiv)[1]
-
Benzaldehyde derivative (1.0 equiv)[1]
-
tert-Butyl isocyanide (1.1 equiv)
-
Scandium(III) triflate [Sc(OTf)
] (5 mol%) or HClO (cat.)[1] -
Solvent: Methanol (MeOH)[4]
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave vial, dissolve 3-aminopyridazine (1 mmol) and the aldehyde (1 mmol) in MeOH (3 mL).
-
Activation: Add the catalyst (Sc(OTf)
, 25 mg) and stir at room temperature for 10 minutes. Why: This promotes imine formation between the amine and aldehyde. -
Cyclization: Add the isocyanide (1.1 mmol). Seal the vial.
-
Reaction: Heat to 60°C for 4–12 hours (monitor via LC-MS).
-
Work-up: Evaporate solvent under reduced pressure. Redissolve residue in DCM.
-
Purification: Wash with saturated NaHCO
(to neutralize acid) and brine. Dry over Na SO . Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Self-Validation Check:
-
Success Indicator: Appearance of a characteristic singlet (aromatic C-H) in
H NMR around 7.8–8.2 ppm (depending on substitution) and disappearance of the aldehyde proton signal (~10 ppm).
Protocol B: In Vitro Kinase Assay (PIM-1)
Standard FRET-based assay to determine IC
Materials:
-
Recombinant human PIM-1 kinase.[1]
-
FRET peptide substrate (e.g., ULight-labeled).[1]
-
Europium-anti-phospho-antibody.
Workflow:
-
Compound Prep: Prepare 10-point serial dilutions of the imidazo[1,2-b]pyridazine derivative in DMSO (Final DMSO concentration < 1%).
-
Enzyme Mix: Dilute PIM-1 kinase in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Tween-20). -
Incubation: Add compound to enzyme and incubate for 15 mins at RT. Why: Allows for equilibrium binding of the inhibitor.
-
Reaction Start: Add ATP (at
concentration, ~10 M) and Peptide Substrate. -
Termination: After 60 mins, add EDTA-containing detection buffer.
-
Readout: Measure signal ratio (665 nm / 615 nm) on a TR-FRET compatible plate reader.
Part 5: Quantitative Data Summary
The following table summarizes the potency shifts achieved by optimizing the imidazo[1,2-b]pyridazine core in recent literature [1, 3].
| Compound Class | C3 Substituent | C6 Substituent | Target | IC | Mechanism Note |
| Early Hit | H | Phenyl | PIM-1 | > 10 | Poor hinge interaction |
| Optimized Lead | 3-Amino-aryl | Phenyl-morpholine | PIM-1 | 2 nM | Non-hinge ( |
| Ganaplacide | Imidazolyl-methyl | 4-F-Phenyl | P. falciparum | ~0.6 nM | ER Stress / PfCARL mediated |
| p38 Inhibitor | Amide linker | Pyridine N-oxide | p38 | 12 nM | Phe169 "Dose-in" conformation |
References
-
Pogacic, V., et al. (2007).[1] "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity."[5] Cancer Research.[6][7] Link
-
Kaieda, A., et al. (2018).[8] "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Leong, F.J., et al. (2014).[3] "A first-in-class imidazolopiperazine (KAF156) for the treatment of malaria." New England Journal of Medicine. Link
-
Garrido, A., et al. (2021).[1][6][9] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
Process Development Protocol: Solubility Profiling and Thermodynamic Analysis of 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
The following technical guide details the solubility profiling, thermodynamic analysis, and process development protocols for 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde (CAS: 440094-14-4).
Executive Summary & Compound Characterization
This compound is a critical heterocyclic intermediate employed in the synthesis of advanced kinase inhibitors (e.g., Tyk2 JH2 inhibitors) and NLRP3 inflammasome modulators.[1] Its structural integrity—defined by the fused imidazo[1,2-b]pyridazine core, a chlorine substituent at the 6-position, and a reactive aldehyde at the 2-position—dictates a specific solubility profile essential for process optimization (crystallization, purification, and reaction solvent selection).[1]
Unlike its 3-carbaldehyde isomer (CAS: 154578-26-4), which is widely documented as a Ponatinib intermediate, the 2-carbaldehyde isomer (CAS: 440094-14-4) lacks standardized solubility datasets in public thermodynamic databases.[1] This guide establishes the authoritative protocol for generating this data, predicting solubility trends based on structural activity relationships (SAR), and modeling dissolution thermodynamics for scale-up.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 440094-14-4 |
| Molecular Formula | C₇H₄ClN₃O |
| Molecular Weight | 181.58 g/mol |
| Physical State | Pale yellow to off-white solid |
| Melting Point | 196–198 °C (Decomposition dependent on purity) |
| Key Functional Groups | Electrophilic aldehyde (C-2), Chloro- handle (C-6), Imidazo-pyridazine core |
Solubility Data & Solvent Screening Strategy
In the absence of empirical mole-fraction datasets for the 2-isomer, process chemists must rely on a Predictive Solubility Hierarchy derived from the dielectric constant (
Predictive Solubility Hierarchy (298.15 K)
The following trend is validated against structural analogs (e.g., 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid).
| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |
| Polar Aprotic | DMSO, DMF, NMP | High (> 50 mg/mL) | Reaction medium; initial dissolution.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (5–20 mg/mL) | Crystallization anti-solvent; recrystallization.[1] |
| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate, THF | Moderate-Low (1–10 mg/mL) | Extraction; washing.[1] |
| Non-Polar/Aromatic | Toluene, Hexane, Heptane | Very Low (< 1 mg/mL) | Anti-solvent precipitation; slurry wash.[1] |
| Aqueous | Water, PBS (pH 7.[1]4) | Sparingly Soluble (< 0.1 mg/mL) | Quenching; waste stream.[1] |
Critical Insight: The aldehyde group at C-2 increases polarity relative to the unsubstituted core, slightly enhancing solubility in alcohols compared to the 6-chloro parent scaffold.[1] However, it also introduces stability concerns (oxidation to carboxylic acid) in protic solvents under basic conditions.[1]
Experimental Protocols for Solubility Determination
To generate the precise mole-fraction (
Protocol A: Laser Monitoring Observation Technique (Dynamic)
This method eliminates sampling errors associated with gravimetric analysis and detects the exact dissolution point via turbidity changes.[1]
Workflow Logic:
-
Preparation: A precise mass of solute (
) and solvent ( ) is loaded into a jacketed glass vessel.[1] -
Equilibration: The system is stirred at a constant speed (e.g., 400 rpm) to ensure hydrodynamic stability.
-
Thermal Ramp: Temperature is increased slowly (0.1 K/min) while a laser beam passes through the suspension.[1]
-
Detection: A photodetector measures light intensity (
).[1] -
Endpoint: The temperature at which transmission stabilizes at maximum (
) is recorded as the saturation temperature.[1]
Caption: Workflow for the Dynamic Laser Monitoring Solubility Determination.
Protocol B: Static Equilibrium Method (Gravimetric Validation)
Used to validate the dynamic method at specific isotherms (e.g., 298.15 K, 303.15 K).[1]
-
Add excess solid to solvent.[1]
-
Stir for 24–48 hours at constant
. -
Filter supernatant (0.45 µm PTFE filter).[1]
-
Evaporate solvent and weigh the dry residue.[1]
-
Self-Validation Check: Repeat until mass varies by <1% between time points (e.g., 24h vs 48h).
Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Equation
The most accurate model for non-ideal solutions of heterocyclic compounds.[1]
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.
Van't Hoff Equation
Used to determine the thermodynamic functions at the harmonic mean temperature (
- (Endothermic): Solubility increases with temperature (typical for this compound).[1]
-
(Gibbs Energy):
.[1]-
If
, the dissolution is non-spontaneous (requires energy/heat).[1]
-
Caption: Logic flow for converting raw solubility data into thermodynamic process parameters.
Process Application: Recrystallization Strategy
Based on the physicochemical properties of this compound, the following purification strategy is recommended for scale-up:
-
Solvent System: Ethanol (Solvent) + Water (Anti-solvent).[1]
-
Rationale:
-
Ethanol: Provides moderate solubility that increases significantly with temperature (steep solubility curve), ideal for cooling crystallization.[1]
-
Water: The compound is insoluble.[1] Adding water to the ethanolic solution drastically reduces solubility, forcing precipitation (drowning-out crystallization).[1]
-
-
Procedure:
References
-
Synthesis & Intermediate Identification
-
Structural Analog Solubility Methodology
-
Thermodynamic Modeling Standards
-
Compound Registry & Properties
Sources
The Ascendance of 6-Chloroimidazo[1,2-b]pyridazine Derivatives in Oncology: A Technical Guide to a Privileged Scaffold
An in-depth technical guide by a Senior Application Scientist
Abstract: The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and potency in the development of novel oncology therapeutics. The strategic incorporation of a chlorine atom at the 6-position provides a crucial synthetic handle, enabling extensive structure-activity relationship (SAR) studies and the optimization of pharmacological properties. This guide provides an in-depth review of 6-chloroimidazo[1,2-b]pyridazine derivatives, charting their journey from synthetic strategy to preclinical and clinical evaluation. We will dissect their primary mechanism of action as potent kinase inhibitors, targeting a wide array of oncogenic drivers such as PIM, BTK, Mps1, FLT3, and TAK1. By integrating field-proven experimental protocols, causality-driven explanations of molecular design, and a comprehensive survey of the latest research, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry
Overview of Heterocyclic Scaffolds in Oncology
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, largely due to their ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) with biological targets and their favorable metabolic profiles.[1] Scaffolds like imidazopyridines and imidazopyridazines are central to many approved and investigational drugs.[1][2] The imidazo[1,2-b]pyridazine core, in particular, has garnered significant attention for its rigid, planar structure and tunable electronic properties, making it an ideal platform for designing specific and potent inhibitors of key cellular enzymes, especially protein kinases.[3]
Physicochemical Properties and Rationale for the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine system is a bicyclic heteroaromatic ring with a nitrogen bridgehead. This arrangement confers specific physicochemical properties that are advantageous for drug design. Its dipole moment and capacity for hydrogen bonding allow for strong and selective interactions within the ATP-binding pockets of many kinases.[3] The scaffold's rigidity helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity. This inherent stability and synthetic tractability have established it as a reliable starting point for library synthesis and lead optimization campaigns.[4]
The Significance of the 6-Chloro Moiety as a Synthetic Handle
The chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring is not merely a substituent; it is a versatile synthetic linchpin. It activates the C6 position for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide variety of functional groups, particularly amines.[5] This position is often solvent-exposed in kinase binding pockets, making it an ideal vector for introducing moieties that can enhance solubility, modulate pharmacokinetics, or secure additional binding interactions to improve potency and selectivity.[6] Furthermore, the chloro group can participate in metal-catalyzed cross-coupling reactions, dramatically expanding the chemical space that can be explored.[4]
Synthetic Strategies and Chemical Space Exploration
The generation of diverse libraries of imidazo[1,2-b]pyridazine derivatives is fundamental to discovering novel anticancer agents. The synthetic routes are generally robust and amenable to high-throughput chemistry.
Core Scaffold Synthesis
The foundational step typically involves the condensation of a substituted pyridazin-3-amine with an α-halocarbonyl compound.[7][8] For instance, the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone is a common method to produce a 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine intermediate, which can be further functionalized.[8]
Functionalization of the 6-Chloro Position: Key to Diversity and Potency
As established, the C6-chloro group is the primary point of diversification.
-
2.2.1 Nucleophilic Aromatic Substitution (SNAr) with Amines: This is one of the most widely used methods for derivatization. Treating a 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various primary or secondary amines, often in the presence of a base and a phase-transfer catalyst, yields C-6 aminated products in high yields.[5] This strategy was effectively used in the development of Transforming Growth Factor-β Activated Kinase (TAK1) inhibitors, where substituting the 6-position with morpholine or piperazine moieties was found to enhance kinase inhibition and improve drug-like properties.[6]
-
2.2.2 Metal-Catalyzed Cross-Coupling Reactions: Modern organometallic chemistry provides powerful tools for C-C and C-N bond formation. Palladium-catalyzed reactions like Suzuki-Miyaura (for introducing aryl or heteroaryl groups) and Buchwald-Hartwig (for N-arylation) are frequently employed to functionalize the scaffold, including at the 6-position.[4]
Protocol: A General Method for C-6 Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This protocol is adapted from a validated, cost-effective method for generating C-6 aminated derivatives.[5]
Objective: To replace the 6-chloro substituent with a variety of amine nucleophiles.
Materials:
-
3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)
-
Desired primary or secondary amine (2.0 equiv)
-
Cesium fluoride (CsF) (1.0 equiv)
-
Benzyltriethylammonium chloride (BnNEt3Cl) (10 mol %)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction vial, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine, cesium fluoride, and benzyltriethylammonium chloride.
-
Add anhydrous DMSO to dissolve the solids.
-
Add the desired amine to the reaction mixture.
-
Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C-6 aminated product.
Causality: The use of a fluoride source like CsF promotes the nucleophilic substitution, while the phase-transfer catalyst (BnNEt3Cl) facilitates the reaction in the DMSO solvent system. This method is noted for its high yields (often 79-98%) and improved safety profile compared to older fluoride-promoted amination techniques.[5]
Diagram: Workflow for Synthesis and Diversification
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
A Senior Application Scientist's Guide to Bioisosteric Replacements for the Imidazo[1,2-b]pyridazine Core in Drug Discovery
Abstract
The imidazo[1,2-b]pyridazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" heterocyclic nucleus, particularly in the realm of protein kinase inhibition.[1][2] Its rigid, planar structure and specific arrangement of hydrogen bond acceptors have made it a highly successful framework, exemplified by the FDA-approved multi-kinase inhibitor Ponatinib.[1] However, the drug discovery journey is one of continuous optimization. Challenges such as off-target toxicity, suboptimal pharmacokinetic profiles, or the need to navigate existing intellectual property often necessitate moving beyond the original scaffold. This guide provides an in-depth technical exploration of bioisosteric replacement strategies for the imidazo[1,2-b]pyridazine core. We will dissect the causal logic behind choosing specific bioisosteres, presenting comparative data from field-proven case studies to empower researchers in their quest for novel therapeutics with enhanced efficacy and safety profiles.
Chapter 1: The Imperative for Bioisosteric Replacement
Bioisosterism, the strategy of substituting one chemical group or moiety for another with similar physical or chemical properties, is a foundational tactic in medicinal chemistry. The goal is not merely to create a structural analog but to elicit a similar or improved biological response while favorably modulating other molecular properties. For a well-established scaffold like imidazo[1,2-b]pyridazine, the drivers for considering a bioisosteric "scaffold hop" are multifaceted:
-
Modulating Physicochemical Properties: Properties such as lipophilicity (LogP), polarity, and aqueous solubility are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A scaffold hop can fine-tune these parameters to improve oral bioavailability or reduce metabolic liabilities.[3][4]
-
Improving Selectivity and Mitigating Off-Target Toxicity: While potent against its intended target, a lead compound may exhibit undesirable activity against other proteins, such as hERG potassium channels or cytochrome P450 (CYP) enzymes, leading to cardiotoxicity or drug-drug interactions. A bioisosteric replacement can alter the molecule's electronic and steric profile sufficiently to abrogate these off-target effects.[5]
-
Navigating Intellectual Property (IP): In a competitive landscape, moving to a novel, bioisosteric core can provide a clear path to new chemical matter and secure a distinct IP position.
-
Altering Target Engagement: Subtle changes in the core's geometry and hydrogen bonding capacity can lead to different binding modes within the same active site, potentially improving potency or overcoming drug-resistance mutations.[3]
The following workflow illustrates the decision-making process in a scaffold hopping campaign.
Chapter 2: Case Study: Pyrazolo[1,5-a]pyrimidine for Mitigating Off-Target Liabilities
A significant challenge encountered with some imidazo[1,2-b]pyridazine-based inhibitors is off-target activity, particularly inhibition of the hERG channel and CYP enzymes.[5] In the development of inhibitors for Pim-1 kinase, a serine/threonine kinase implicated in cancer, the imidazo[1,2-b]pyridazine SGI-1776 was a potent lead but was hampered by these liabilities.
The Causality: The decision to explore the pyrazolo[1,5-a]pyrimidine scaffold was a direct response to the off-target profile of the imidazo[1,2-b]pyridazine core. Researchers hypothesized that altering the position and number of nitrogen atoms in the bicyclic system would change the molecule's overall electronic distribution and reduce its affinity for promiscuous toxicity-related targets without sacrificing Pim-1 engagement.[5] Furthermore, switching to the pyrazolo[1,5-a]pyrimidine scaffold can lead to a less polar molecule, which can dramatically improve the translation from enzymatic potency to cellular activity.[4]
Execution and Validation: To provide a direct comparison, a hybrid molecule was synthesized, combining the novel pyrazolo[1,5-a]pyrimidine core with the optimized side chains from the original imidazo[1,2-b]pyridazine lead.[5] This approach isolates the effect of the core replacement. Subsequent studies on other targets, like PI3Kγ, also showed advantages for the pyrazolo[1,5-a]pyrimidine scaffold.[4]
Comparative Data Summary:
| Scaffold | Target | On-Target Potency (IC₅₀) | Key Advantage | Reference |
| Imidazo[1,2-b]pyridazine | Pim-1 | Potent (nM range) | Established scaffold | [5] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | Maintained Potency (45 nM) | No significant hERG inhibition at 30 µM | [5] |
| Imidazo[1,2-b]pyridazine | PI3Kγ | - | Baseline potency | [4] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kγ | 6-fold improvement in biochemical potency | Improved target engagement | [4] |
| Imidazo[1,2-b]pyridazine | FGFR | Good biochemical potency | High polarity | [4] |
| Pyrazolo[1,5-a]pyrimidine | FGFR | 2-fold biochemical improvement | 33-fold improvement in cellular potency | [4] |
This case study demonstrates a successful bioisosteric replacement where the pyrazolo[1,5-a]pyrimidine core proved to be a superior scaffold for achieving a safer and more effective kinase inhibitor profile.
Chapter 3: Case Study: Imidazo[1,2-a]pyridine for Modulating Lipophilicity and Binding Mode
The imidazo[1,2-a]pyridine core is a very close relative of imidazo[1,2-b]pyridazine, differing only by the position of one nitrogen atom in the six-membered ring. This seemingly minor change can have profound effects on a molecule's properties and biological activity.
The Causality: In a program developing cyclin-dependent kinase (CDK) inhibitors, medicinal chemists initiated a scaffold hop from a series of imidazo[1,2-a]pyridines to the imidazo[1,2-b]pyridazine core.[3] The primary driver for this change was to reduce lipophilicity . The additional nitrogen atom in the pyridazine ring acts as a hydrogen bond acceptor, increasing the polarity of the molecule and often leading to improved solubility and a more favorable ADME profile.
Execution and Validation: Researchers synthesized pairs of analogous compounds where only the core scaffold differed. While some pairs showed similar CDK activity, the overall structure-activity relationship (SAR) between the two series was significantly different. This is a critical insight: a bioisosteric replacement does not guarantee a 1:1 translation of SAR. X-ray crystallography confirmed that the two scaffolds induced different binding modes in the CDK2 active site, providing a structural basis for the observed SAR divergence.[3]
This case illustrates that even a subtle bioisosteric change can be a powerful tool for modulating physicochemical properties. However, it underscores the necessity of re-evaluating the SAR and, ideally, obtaining structural biology data to understand the new interactions forged by the replacement scaffold.
Chapter 4: Case Study: Imidazo[1,2-a]pyrazine - A Hop for Novelty and Efficacy
The imidazo[1,2-a]pyrazine scaffold represents another closely related bioisostere. The strategic placement of nitrogen atoms in this core can alter basicity and solubility profiles, offering a different set of properties for optimization.
The Causality: In the pursuit of novel Bruton's tyrosine kinase (BTK) inhibitors, researchers performed a heterocyclic replacement of an imidazo[1,2-a]pyrazine core with the imidazo[1,2-b]pyridazine scaffold. The rationale was to explore new chemical space and improve upon the initial lead's activity, with the report noting the replacement "led to a better outcome".[6] Conversely, in a separate study on PI3K/mTOR dual inhibitors, both scaffolds were synthesized and evaluated in parallel, demonstrating their interchangeability during the lead discovery phase.[7]
Execution and Validation: This type of scaffold hopping is often part of a broader strategy to build a diverse library of related compounds around a validated pharmacophore. By generating both series, chemists can empirically determine which core provides the best overall balance of potency, selectivity, and drug-like properties for a specific target.[7] A study on Aurora kinase inhibitors also employed a bioisosteric approach to optimize the imidazo[1,2-a]pyrazine scaffold itself, highlighting the iterative nature of this design process.[8]
This strategy is less about fixing a single, glaring flaw and more about a systematic exploration of closely related "privileged" fragments to discover the optimal core for a given biological target and its associated therapeutic product profile.
Chapter 5: Key Experimental Protocols
Trustworthy and reproducible synthesis is the bedrock of drug discovery. Below are generalized, step-by-step protocols for the synthesis of the key heterocyclic cores discussed.
Protocol 1: Synthesis of the Imidazo[1,2-b]pyridazine Core
This procedure is based on the classical condensation reaction between an aminopyridazine and an α-haloketone.[9]
-
Starting Materials: 3-Amino-6-chloropyridazine, appropriate α-bromoketone (e.g., 2-bromo-1-phenylethanone), sodium bicarbonate (NaHCO₃), ethanol.
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add the α-bromoketone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Cyclization: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 6-chloro-2-phenylimidazo[1,2-b]pyridazine product.
Protocol 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
This protocol involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound.[10]
-
Starting Materials: 3-Amino-5-methyl-1H-pyrazole, 2,4-pentanedione (acetylacetone), acetic acid.
-
Reaction Setup: Combine 3-amino-5-methyl-1H-pyrazole (1.0 eq) and 2,4-pentanedione (1.2 eq) in glacial acetic acid.
-
Cyclization: Heat the mixture to reflux (approx. 120 °C) for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture and pour it into ice water. A precipitate will form. If necessary, neutralize the solution with a base (e.g., sodium carbonate) to facilitate precipitation.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol will afford the pure 5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Conclusion
The imidazo[1,2-b]pyridazine core is and will remain a highly valuable scaffold in drug discovery. However, a "one-size-fits-all" approach is antithetical to the principles of modern medicinal chemistry. This guide has demonstrated through concrete examples that rational, evidence-based bioisosteric replacement is not just a salvage strategy but a proactive tool for innovation. By understanding the subtle yet powerful influence of nitrogen atom placement, chemists can strategically hop between related heterocyclic systems like pyrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrazine. These hops can resolve critical issues from off-target toxicity to poor cellular permeability, ultimately paving the way for safer, more effective medicines. The key to success lies in a deep understanding of the underlying chemical principles and a commitment to rigorous, comparative biological and structural validation.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
Methodological & Application
Reductive amination protocols using 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
An Application Guide to the Reductive Amination of 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the reductive amination of this compound. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocycle in modern medicinal chemistry, serving as a core component in therapeutics targeting oncology, infectious diseases, and neurological disorders.[1][2][3] Reductive amination stands as one of the most robust and widely utilized methods for C-N bond formation, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[4][5] This document outlines a reliable, high-yield protocol centered on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages over other hydride sources.[4][6] We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, discuss key optimization parameters, and present a guide for troubleshooting. This note is intended for researchers in drug discovery and process development, offering the technical insights required for the successful synthesis of diverse amine derivatives from this key heteroaromatic aldehyde.
Scientific Principle and Mechanistic Overview
Reductive amination is a sequential, one-pot reaction that couples a carbonyl compound with an amine, followed by the reduction of the in-situ formed imine or iminium ion intermediate.[7] The elegance of this method lies in its efficiency and the ability to avoid the common pitfalls of direct amine alkylation, such as over-alkylation and poor selectivity.[8]
The process unfolds in two distinct stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the this compound. This forms an unstable hemiaminal (or carbinolamine) intermediate. Subsequent elimination of a water molecule generates a resonance-stabilized iminium ion. This dehydration step is the rate-limiting phase and can be facilitated by mildly acidic conditions.[9][10]
-
Hydride Reduction: A reducing agent, present in the same reaction vessel, selectively reduces the C=N double bond of the iminium ion. The choice of reducing agent is paramount. While strong hydrides like NaBH₄ can be used, they also risk reducing the starting aldehyde to an alcohol, leading to unwanted byproducts.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is a sterically hindered and less reactive hydride source.[6][11] Its reduced reactivity prevents the reduction of the aldehyde, while it readily reduces the more electrophilic iminium ion intermediate, ensuring high selectivity and yield of the desired amine product.[4][6]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors starting from the versatile building block, 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde . We will explore the strategic importance of this scaffold, delve into key synthetic transformations to generate diverse compound libraries, and provide robust protocols for the biological evaluation of these compounds as kinase inhibitors. This document is intended to empower researchers to leverage this valuable scaffold in their drug discovery programs.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Kinase Inhibitor Design
The imidazo[1,2-b]pyridazine core is a rigid, bicyclic heteroaromatic system that has proven to be an excellent scaffold for the development of inhibitors targeting a wide range of kinases. Its planarity and the specific arrangement of nitrogen atoms allow for key interactions within the ATP-binding site of many kinases. The success of ponatinib, a potent multi-targeted kinase inhibitor, has spurred significant interest in this scaffold for therapeutic applications in oncology and other diseases.[1]
The strategic positioning of substituents on the imidazo[1,2-b]pyridazine ring is crucial for achieving high potency and selectivity. The 6-chloro substituent and the 2-carbaldehyde group of the title compound offer two orthogonal handles for chemical modification, making it an ideal starting material for generating diverse libraries of potential kinase inhibitors.
Caption: The core structure of this compound.
Synthetic Strategies for Library Generation
The this compound scaffold allows for diversification at two key positions: the 2-position via reactions of the aldehyde, and the 6-position through manipulation of the chloro group.
Diversification at the 2-Position
The aldehyde functionality at the C-2 position is a versatile handle for introducing a wide array of chemical moieties. Two powerful and widely used reactions for this purpose are reductive amination and the Wittig reaction.
Reductive amination is a robust method for forming C-N bonds and introducing diverse amine functionalities.[2][3] The reaction proceeds via the formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation, as it typically does not reduce the starting aldehyde.[3][4]
Caption: Workflow for Reductive Amination.
Protocol 2.1.1: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) can facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amine.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| This compound | 1.0 eq | Starting material |
| Amine (R1R2NH) | 1.1 eq | To introduce diversity |
| NaBH(OAc)₃ | 1.5 eq | Reducing agent |
| Anhydrous DCE or THF | 0.1 M | Reaction solvent |
| Acetic Acid (optional) | 0.1 eq | Catalyst for imine formation |
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[5][6] This reaction involves the use of a phosphonium ylide (Wittig reagent) to convert the aldehyde group into a carbon-carbon double bond, allowing for the introduction of a variety of substituents. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.[5]
Caption: General scheme of the Wittig Reaction.
Protocol 2.1.2: General Procedure for the Wittig Reaction
-
Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq). Stir the mixture at this temperature for 30-60 minutes to generate the ylide.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired alkene.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| This compound | 1.0 eq | Starting material |
| Phosphonium Salt | 1.1 eq | Ylide precursor |
| Strong Base (e.g., n-BuLi) | 1.1 eq | Ylide generation |
| Anhydrous THF | Varies | Reaction solvent |
Diversification at the 6-Position
The chloro group at the C-6 position is an excellent leaving group for nucleophilic aromatic substitution (SNAᵣ) and a versatile handle for palladium-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution at the C-6 position. A wide range of nucleophiles, particularly amines, can be introduced at this position.
Protocol 2.2.1: General Procedure for Nucleophilic Aromatic Substitution with Amines
-
Reaction Setup: In a sealed tube, combine the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq), the desired amine (1.5-2.0 eq), and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture at 80-120 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Purification: Collect the resulting precipitate by filtration or extract the aqueous mixture with an organic solvent. Purify the crude product by recrystallization or column chromatography.
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the C-6 chloro group with a boronic acid or ester in the presence of a palladium catalyst and a base.[7] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position.
Protocol 2.2.2: General Procedure for Suzuki Cross-Coupling
-
Reaction Setup: To a reaction vessel, add the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Solvent and Degassing: Add a mixture of a solvent such as 1,4-dioxane or toluene and water. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture at 80-110 °C for 6-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Biological Evaluation: In Vitro Kinase Inhibition Assays
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity as kinase inhibitors. In vitro kinase assays are essential for determining the potency (e.g., IC₅₀ value) and selectivity of the synthesized compounds.
General Considerations for Kinase Assays
-
Enzyme Source: Use a highly purified, recombinant kinase.
-
Substrate: A specific peptide or protein substrate for the kinase of interest.
-
ATP Concentration: The concentration of ATP can influence the apparent IC₅₀ value. It is often set at or near the Kₘ value for the kinase.
-
Controls: Include positive controls (known inhibitors) and negative controls (vehicle, typically DMSO) in each assay plate.
Homogeneous Time-Resolved Fluorescence (HTRF) Assays (e.g., LanthaScreen™)
HTRF assays are a popular choice for high-throughput screening due to their sensitivity and robustness. The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.
Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.
Protocol 3.2: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare solutions of the test compound, kinase/europium-labeled antibody mixture, and Alexa Fluor® 647-labeled tracer in the appropriate assay buffer.
-
Assay Plate Setup: Add the test compound dilutions to a low-volume 384-well plate.
-
Addition of Kinase and Tracer: Add the kinase/antibody mixture followed by the tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC₅₀ value.
Luminescence-Based ATP-Detection Assays (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a universal, luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is detected using a luciferase/luciferin reaction.
Protocol 3.3: ADP-Glo™ Kinase Assay
-
Kinase Reaction: Perform the kinase reaction in a 384-well plate by incubating the kinase, substrate, ATP, and test compound.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to calculate the IC₅₀.
Characterization of Synthesized Compounds
All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Conclusion
The this compound scaffold is a highly valuable starting point for the synthesis of novel kinase inhibitors. The synthetic strategies and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore the chemical space around this privileged core. By systematically diversifying the 2- and 6-positions and employing sensitive and reliable in vitro kinase assays, the discovery of potent and selective kinase inhibitors for various therapeutic targets is an achievable goal.
References
- Bendjeddou, A., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 130-145.
-
BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved February 24, 2026, from [Link]
- Hobbs, C. J., et al. (2014). Use of Silver Carbonate in the Wittig Reaction. The Journal of Organic Chemistry, 79(21), 10473-10479.
- Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
- Narayanappa, A. (2012). Synthesis of three carbon homologated unsaturated aldehydes using regioselective Wittig olefination chemistry (Master's thesis, McMaster University).
- Agouridas, L., et al. (2018). Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. Bioorganic & Medicinal Chemistry, 26(12), 3343-3354.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 24, 2026, from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259.
- WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved February 24, 2026, from [Link]
- Paidi, K. R. S., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Der Pharma Chemica, 9(15), 64-75.
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved February 24, 2026, from [Link]
- Sportsman, J. R., & Park, F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 24, 2026, from [Link]
- Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives.
- Kumar, G. S., et al. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 7(7), 249-256.
- Iovu, M. C., & Ibe, C. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34269–34282.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 7. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Chloroimidazo[1,2-b]pyridazine
This Application Note is structured to provide a comprehensive, technical guide for the functionalization of the 6-chloroimidazo[1,2-b]pyridazine core via Nucleophilic Aromatic Substitution (SNAr).
Part 1: Strategic Overview & Reactivity Profile
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Ponatinib analogs, TAK1 inhibitors) and CNS-active agents. The 6-chloro derivative is the primary electrophilic handle for diversifying this scaffold.
Why SNAr?
Unlike the imidazo[1,2-a]pyridine system, which is electron-rich and prone to electrophilic substitution, the imidazo[1,2-b]pyridazine contains an electron-deficient pyridazine ring. The nitrogen atoms at positions 1 and 4 (bridgehead) significantly lower the LUMO energy of the system, activating the C-6 position toward nucleophilic attack.
-
Regioselectivity: The C-6 position is highly activated due to its para-like relationship with the bridgehead nitrogen (N4) and ortho-like relationship with N5. This allows for clean displacement of halides at C-6 over other positions (e.g., C-3) under standard SNAr conditions.
-
Scope: This reaction is most effective with primary and secondary amines, thiols, and alkoxides.
Mechanistic Pathway
The reaction proceeds via a classic addition-elimination mechanism involving a Meisenheimer-like anionic intermediate. The stability of this intermediate—where the negative charge is delocalized onto the ring nitrogens—is the driving force of the reaction.
Figure 1: Mechanistic pathway of SNAr on the imidazo[1,2-b]pyridazine core. The rate-determining step is typically the nucleophilic addition.
Part 2: Experimental Protocols
Protocol A: Standard Thermal Displacement (Amines)
Best for: Primary amines, non-sterically hindered secondary amines, and aliphatic amines.
Materials:
-
Substrate: 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)
-
Nucleophile: Amine (1.5 – 3.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (2.0 – 3.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone), DMSO, or n-BuOH.
-
Temperature: 80 °C – 120 °C.
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 6-chloroimidazo[1,2-b]pyridazine substrate.
-
Dissolve: Add NMP (concentration ~0.2 M to 0.5 M). Note: NMP is preferred over DMF for higher thermal stability and solubility.
-
Add Reagents: Add the amine nucleophile followed by the base (DIPEA).
-
Tip: If the amine is a hydrochloride salt, increase DIPEA to 4.0 equiv.
-
-
Heat: Seal the vial and heat to 100 °C in an oil bath or heating block.
-
Monitor: Check reaction progress by LC-MS after 2 hours.
-
Target: Disappearance of starting material (M+H: X) and appearance of product (M+H: X - 35 + Mass_Nu).
-
-
Work-up:
-
Method A (Precipitation): Pour the reaction mixture into ice-water (10x volume). The product often precipitates.[1] Filter, wash with water, and dry.
-
Method B (Extraction): Dilute with EtOAc, wash with water (3x) and brine (1x) to remove NMP. Dry over Na2SO4 and concentrate.
-
Protocol B: Microwave-Assisted Synthesis
Best for: Sterically hindered amines, anilines, or slow-reacting nucleophiles.
Parameters:
-
Solvent: EtOH or i-PrOH (Polar protic solvents can assist by stabilizing the leaving group transition state via H-bonding).
-
Temperature: 140 °C – 160 °C.
-
Time: 15 – 45 minutes.
Procedure:
-
Combine substrate (1 equiv), amine (2-3 equiv), and DIPEA (3 equiv) in a microwave-compatible vial.
-
Add EtOH (concentration ~0.1 M).
-
Irradiate at 150 °C (high absorption setting) for 20 minutes.
-
Cool to RT. Remove solvent under reduced pressure and purify via flash chromatography (DCM/MeOH gradient).
Protocol C: "Plan B" – Buchwald-Hartwig Amination
Best for: Electron-deficient anilines or when SNAr fails due to low nucleophilicity.
If standard SNAr fails, the chloride at C-6 is an excellent handle for Pd-catalyzed coupling.
-
Catalyst: Pd2(dba)3 (5 mol%) + Xantphos (10 mol%) OR BrettPhos Pd G3.
-
Base: Cs2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane, 100 °C.
Part 3: Optimization & Troubleshooting
The following decision tree guides the optimization process when the standard protocol yields suboptimal results.
Figure 2: Decision matrix for optimizing C-6 functionalization.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Nucleophile is too weak or sterically hindered. | 1. Switch to Microwave heating (160 °C).2. Switch to Pd-catalyzed amination (Buchwald). |
| Formation of [M+16]+ (Hydrolysis) | Water in solvent displacing the chloride (forming pyridazinone). | 1. Use anhydrous NMP/DMSO.2. Ensure amine is dry.3. Add molecular sieves to the reaction. |
| Regioselectivity Issues | Competition from other halogens (e.g., if C-3 is brominated). | C-6 Cl is generally less reactive than C-3 Br in Pd-coupling, but more reactive in SNAr. Perform SNAr before C-3 functionalization if possible. |
| Precipitation during reaction | Product insolubility in NMP/DMSO. | This is often beneficial. Filter the solid directly; it is likely pure product (as HCl salt or free base). |
Part 4: References
-
General Reactivity of Imidazo[1,2-b]pyridazines:
-
Medicinal Chemistry Applications (Kinase Inhibitors):
-
SNAr Mechanism & Regioselectivity:
-
Synthetic Precedents (Amyloid Ligands):
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. NIH National Library of Medicine. Link
-
Sources
- 1. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. m.youtube.com [m.youtube.com]
- 7. wuxibiology.com [wuxibiology.com]
Application Note: Wittig Olefination Protocols for 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
Executive Summary
This guide details the optimized conditions for performing Wittig and Horner-Wadsworth-Emmons (HWE) olefinations on 6-chloroimidazo[1,2-b]pyridazine-2-carbaldehyde . This heterocyclic scaffold is a critical intermediate in the synthesis of type II kinase inhibitors (e.g., c-Met, VEGFR targets).
The 6-chloro substituent is a valuable "chemical handle" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Therefore, the olefination protocols defined here are engineered to preserve the C6-Cl bond by minimizing nucleophilic aromatic substitution (
Chemical Context & Substrate Analysis[1][2][3][4][5]
Substrate Properties[5][6]
-
Electrophilicity: The imidazo[1,2-b]pyridazine core is highly
-deficient (electron-poor). This makes the C2-aldehyde exceptionally electrophilic compared to phenyl analogs, ensuring rapid reaction with phosphorus ylides. -
Stability Risks: The electron-deficiency at C6 makes the chlorine atom susceptible to displacement by strong nucleophiles (e.g., methoxide, ethoxide) or even the ylide itself if present in large excess at high temperatures.
-
Solubility: The planar, nitrogen-rich heterocycle exhibits poor solubility in non-polar solvents (Hexanes, Et2O) but dissolves well in THF, DMF, and DCM.
Reaction Mechanism & Strategy
The transformation relies on the nucleophilic attack of a phosphonium ylide on the aldehyde carbonyl.
-
For Terminal Alkenes (Methylenation): Use unstable ylides derived from methyltriphenylphosphonium salts.
-
For
-Unsaturated Esters: Use the HWE reaction with phosphonate esters for higher E-selectivity and milder conditions.
Figure 1: General mechanism of the Wittig reaction. The electron-deficient nature of the pyridazine ring accelerates the initial nucleophilic attack.
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Base Selection | ||
| Solvent | Anhydrous THF (primary) or DMF (secondary) | THF offers the best balance of solubility and ylide stability. Use DMF only if the substrate precipitates, as DMF can be difficult to remove. |
| Temperature | 0°C | Start at 0°C to control the exotherm and minimize side reactions. Do not heat unless conversion stalls. |
| Stoichiometry | 1.2 - 1.5 equiv. Ylide | Slight excess ensures full consumption of the valuable aldehyde. Avoid large excesses (>2.0 equiv) to simplify purification. |
Detailed Experimental Protocols
Protocol A: Methylenation (Synthesis of 2-vinyl-6-chloroimidazo[1,2-b]pyridazine)
Target: Conversion of aldehyde to terminal alkene.
Reagents:
-
Methyltriphenylphosphonium bromide (MTPPB) [CAS: 1779-49-3]
-
Potassium tert-butoxide (
-BuOK) (1.0 M in THF) -
This compound (1.0 equiv)
-
Anhydrous THF
Step-by-Step Procedure:
-
Ylide Generation: Flame-dry a 2-neck round-bottom flask under Nitrogen/Argon. Add MTPPB (1.3 equiv) and suspend in anhydrous THF (0.2 M concentration relative to aldehyde).
-
Deprotonation: Cool the suspension to 0°C. Dropwise add
-BuOK (1.3 equiv). The solution should turn a bright yellow/canary yellow color, indicating ylide formation. Stir for 30–45 minutes at 0°C. -
Substrate Addition: Dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.
-
Note: The yellow color may fade to a pale suspension as the betaine forms.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Quench: Once complete, quench by adding saturated aqueous NH
Cl. -
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over Na SO , and concentrate.[1] -
Purification: The crude will contain significant Triphenylphosphine Oxide (TPPO).
-
Method: Triturate the crude solid with cold Hexane/Ether (1:1). TPPO often precipitates while the product remains in solution. Filter and concentrate the filtrate.[2] Flash chromatography (SiO
, 0 50% EtOAc in Hexanes) yields the pure vinyl heteroaromatic.
-
Protocol B: Horner-Wadsworth-Emmons (HWE) for Acrylates
Target: Synthesis of
Reagents:
-
Triethyl phosphonoacetate [CAS: 867-13-0]
-
Sodium Hydride (60% dispersion in oil) or DBU/LiCl (Masamune-Roush conditions)
Step-by-Step Procedure:
-
Activation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under inert atmosphere.
-
Phosphonate Addition: Add triethyl phosphonoacetate (1.2 equiv) dropwise. Evolution of H
gas will occur. Stir until gas evolution ceases and the solution becomes clear (approx. 20 min). -
Coupling: Add the aldehyde (1.0 equiv) as a solution in THF dropwise at 0°C.
-
Completion: Warm to RT. Reaction is typically complete within 1 hour due to the high reactivity of the aldehyde.
-
Workup: Quench with water. Extract with EtOAc.[6]
-
Purification: Flash chromatography. The E-isomer is usually the major product (>95:5 ratio).
Troubleshooting & Optimization Logic
Use the following decision tree to resolve common issues during synthesis.
Figure 2: Troubleshooting logic for Wittig reactions on halo-heterocycles.
Key Troubleshooting Notes:
-
TPPO Removal: If chromatography is difficult, use the MgCl
complexation method : Add 2 equiv of MgCl to the reaction mixture before workup. TPPO forms a complex with Mg that is insoluble in ether/toluene, allowing for filtration. -
Aldehyde Purity: Imidazo[1,2-b]pyridazine aldehydes can oxidize to the carboxylic acid upon storage. Always verify the aldehyde purity by
H NMR (CHO peak ~10.0 ppm) before starting.
References
-
Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the diphenylphosphoryl group. Topics in Stereochemistry, 21, 1–157.
-
Barlin, G. B. (1997). Imidazo[1,2-b]pyridazines. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on the stability and reactivity of the scaffold).
-
Patent WO2013134219A1 . Imidazo[1,2-b]pyridazine-based compounds useful as inhibitors of adaptor associated kinase 1 (AAK1).[7] (Describes the synthesis and handling of 6-chloroimidazo[1,2-b]pyridazine intermediates).
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
General synthesis of imidazo[1,2-b]pyridazines from 3-amino-6-chloropyridazine
Executive Summary
The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Ponatinib analogs) and CNS-active agents. This Application Note provides a validated, high-fidelity protocol for the construction of this bicyclic system starting from the commercially available 3-amino-6-chloropyridazine .
Unlike generic synthesis guides, this document focuses on the regioselective cyclization dynamics and the subsequent chemoselective functionalization of the C6-chloro handle via Palladium-catalyzed cross-coupling.
Scientific Foundation & Mechanism
The Regioselectivity Challenge
The synthesis hinges on a condensation reaction between 3-amino-6-chloropyridazine and an
-
N2 Nucleophilicity: The ring nitrogen at position 2 (N2) is significantly more nucleophilic than the exocyclic amine or N1.
-
Pathway: The reaction proceeds via an initial
displacement of the -halide by N2, forming a quaternary pyridazinium salt. This is followed by intramolecular nucleophilic attack of the exocyclic imine/amine onto the carbonyl carbon, culminating in dehydration and aromatization.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway for the formation of the imidazo[1,2-b]pyridazine core.
Experimental Protocols
Protocol A: Ring Closure (Cyclization)
Objective: Synthesis of 6-chloroimidazo[1,2-b]pyridazine.[1][2][3][4][5]
Reagents:
-
3-Amino-6-chloropyridazine (1.0 equiv)
-
Chloroacetaldehyde (50% wt. in H2O) (1.5 – 2.0 equiv)
-
Sodium Bicarbonate (NaHCO3)[6]
-
Solvent: n-Butanol or Ethanol (0.5 M concentration)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloropyridazine (e.g., 10 mmol, 1.30 g) in n-Butanol (20 mL).
-
Addition: Add Chloroacetaldehyde (50% aq. solution, 20 mmol, 3.14 g) dropwise.
-
Safety Note: Chloroacetaldehyde is a potent lachrymator and toxic. Handle strictly in a fume hood.
-
-
Reflux: Heat the mixture to reflux (approx. 118°C for n-BuOH) for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material spot should disappear, and a lower Rf fluorescent spot should appear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove the majority of n-Butanol.
-
Dilute the residue with water (30 mL) and Ethyl Acetate (30 mL).
-
Neutralize the aqueous layer with saturated NaHCO3 solution until pH ~8. Note: Evolution of CO2 gas will occur.
-
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Expected Yield: 65–85%.[4]
-
Appearance: Tan to brown solid.
-
Protocol B: Functionalization (Suzuki-Miyaura Coupling)
Objective: Derivatization at the C6 position to install aryl/heteroaryl groups (SAR exploration).
Reagents:
-
6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)[7]
-
Aryl Boronic Acid (1.2 equiv)[8]
-
Base: 2M Na2CO3 or K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a microwave vial or pressure tube, combine the solvent mixture (Dioxane/Water) and bubble Argon/Nitrogen through it for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[8][9]
-
Assembly: Add the scaffold (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).[8][9] Add the Pd-catalyst last.
-
Reaction:
-
Method A (Microwave - Recommended): Seal and heat at 120–150°C for 20–30 minutes.
-
Method B (Thermal): Heat at 90°C (oil bath) for 4–12 hours.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc. Wash the filtrate with water and brine.
-
Purification: Flash chromatography (EtOAc/Hexanes or DCM/MeOH).
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Cyclization) | Incomplete alkylation at N2. | Increase reaction time or switch solvent to n-Butanol (higher boiling point than EtOH). |
| Dark/Tarry Crude | Polymerization of chloroacetaldehyde. | Ensure dropwise addition; use fresh reagent. |
| Homocoupling (Suzuki) | Presence of Oxygen.[8][9] | Degas solvents rigorously (sparge with Ar for >15 mins).[9] |
| Hydrolysis (Suzuki) | Conversion of Cl to OH (Pyridazinone). | Reduce water ratio; switch base to Cs2CO3 in anhydrous DME. |
| Regioselectivity Fail | N/A (Scaffold is fixed). | N/A - The 6-Cl is the only activated position for oxidative addition in this core. |
Workflow Visualization
Figure 2: End-to-end synthetic workflow from starting material to functionalized library.
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
-haloketones and sodium bicarbonate. URL:[Link] -
Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling. Source: European Journal of Organic Chemistry.[2] Context: Detailed conditions for microwave-assisted Suzuki coupling at the C6 position. URL:[Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Source: European Journal of Organic Chemistry (Review). Context: Comprehensive review of metal-catalyzed functionalization strategies for this scaffold. URL:[Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Source: ResearchGate (Article).[10] Context: Provides background on the reactivity of the 3-amino-6-chloropyridazine starting material. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi-res.com [mdpi-res.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the C2-Aldehyde in Imidazopyridazines
Introduction: The Imidazopyridazine Scaffold as a Privileged Core in Medicinal Chemistry
The imidazopyridazine core is a fused heterocyclic system that has garnered significant attention in drug discovery and development.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly kinases. The clinical approval of ponatinib, a potent tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia, underscored the therapeutic potential of this scaffold and catalyzed further exploration.[1][2]
The strategic functionalization of the imidazopyridazine ring system is paramount for modulating its pharmacological profile, including potency, selectivity, and pharmacokinetic properties (ADME). Among the various positions on the scaffold, the C2 position offers a valuable handle for synthetic elaboration. An aldehyde functionality at this position is a particularly versatile synthetic intermediate due to the electrophilicity of the carbonyl carbon and the acidity of the formyl proton. This guide provides a detailed overview of key, field-proven strategies for transforming the C2-aldehyde of an imidazopyridazine core into a diverse array of functional groups, complete with detailed experimental protocols.
The C2-Aldehyde: A Central Hub for Synthetic Diversification
The aldehyde group is a cornerstone of organic synthesis, enabling a multitude of chemical transformations. Its strategic placement at the C2 position of the imidazopyridazine scaffold opens a gateway to novel analogues with modified properties. The subsequent sections will detail reliable protocols for converting this aldehyde into key functional groups, as illustrated below.
Figure 1: Key synthetic transformations originating from the C2-aldehyde of an imidazopyridazine.
Oxidation to Carboxylic Acids
Converting the C2-aldehyde to a carboxylic acid introduces a key acidic moiety that can serve as a hydrogen bond donor/acceptor or a handle for further amide coupling reactions. While strong oxidants like potassium permanganate can be used, milder reagents are often preferred to avoid degradation of the sensitive heterocyclic core. Sodium chlorite (NaClO₂) is an excellent choice for this transformation, offering high chemoselectivity under mild conditions.[3]
Scientific Principle
The oxidation of aldehydes to carboxylic acids using reagents like sodium chlorite typically proceeds via a gem-diol intermediate formed by the hydration of the aldehyde.[4] This intermediate is then oxidized to the corresponding carboxylic acid. The reaction is often run in a buffered solution to maintain an optimal pH, preventing side reactions and decomposition.[3][5]
Protocol 1: Mild Oxidation using Sodium Chlorite
Materials:
-
Imidazopyridazine-C2-aldehyde (1.0 eq)
-
Sodium chlorite (NaClO₂, 1.5 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq)
-
2-Methyl-2-butene (5.0 eq)
-
tert-Butanol (t-BuOH) and Water (4:1 mixture)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the imidazopyridazine-C2-aldehyde in a 4:1 mixture of t-BuOH and water (approx. 0.1 M concentration).
-
Add sodium dihydrogen phosphate followed by 2-methyl-2-butene. The latter acts as a chlorine scavenger to prevent unwanted side reactions.
-
In a separate flask, prepare a solution of sodium chlorite in water.
-
Add the sodium chlorite solution dropwise to the reaction mixture at room temperature over 20-30 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and cautiously add saturated aqueous Na₂SO₃ solution to quench any excess oxidant.
-
Adjust the pH of the aqueous layer to ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or column chromatography.
Reductive Amination to Amines
Reductive amination is one of the most robust and widely used methods for synthesizing amines.[6] It involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. This method avoids the over-alkylation issues commonly seen with direct alkylation of amines.[7]
Scientific Principle
The reaction proceeds in two stages within the same pot. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, present in the reaction mixture, selectively reduces this C=N double bond without affecting the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent as it is less reactive towards aldehydes but highly effective for reducing the protonated imine.[8]
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing solvent selection for 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde solubility
Welcome to the technical support center for 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the solubility of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a heterocyclic organic compound. Its structure, featuring imidazo[1,2-b]pyridazine, a chloro group, and an aldehyde functional group, makes it a valuable building block in the synthesis of new chemical entities with potential therapeutic applications, particularly in oncology and infectious diseases.[1][2][3] The aldehyde group is electrophilic and can participate in various reactions like nucleophilic additions and condensations.[4]
Optimizing solubility is a critical first step in nearly every experimental workflow, from chemical synthesis and purification to formulation and biological screening. Poor solubility can lead to inaccurate results, low yields, and difficulties in formulation, ultimately hindering the drug discovery and development process.[5]
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: Understanding the molecule's inherent properties is key to predicting its behavior in different solvents.
-
Structure and Polarity: The molecule contains a fused heterocyclic ring system with nitrogen atoms, a chlorine atom, and an aldehyde group. These features introduce polarity to the molecule. The nitrogen atoms can act as hydrogen bond acceptors. The principle of "like dissolves like" is fundamental here; polar solutes dissolve best in polar solvents.[6][7]
-
Molecular Weight: The molecular weight is approximately 181.58 g/mol .[4] Generally, smaller molecules tend to be more soluble than larger ones, as it is easier for solvent molecules to surround them.[6]
-
Hydrogen Bonding: The presence of nitrogen atoms and the oxygen atom of the aldehyde group allows for potential hydrogen bonding with protic solvents (solvents that can donate a hydrogen bond, like water or alcohols).[8]
Q3: Where can I find basic safety and handling information for this compound?
A3: The hydrochloride salt of the parent compound, 6-Chloroimidazo[1,2-b]pyridazine, is classified with GHS hazard statements indicating it can cause skin and serious eye irritation.[9] It is advisable to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for comprehensive handling and safety information.
Troubleshooting Guide: Optimizing Solubility
This section addresses common challenges encountered when working with this compound and provides structured, actionable solutions.
Problem 1: My compound is not dissolving in my initial solvent choice.
Initial Assessment: The first step is to systematically evaluate a range of solvents with varying polarities. A common mistake is to randomly select solvents without a clear rationale.[5]
dot
Caption: A workflow for systematic solvent selection.
Step-by-Step Protocol: Qualitative Solubility Determination [10][11]
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into several small vials.
-
Solvent Selection: Prepare a set of common laboratory solvents with varying properties. See the table below for suggestions.
-
Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a single solvent.
-
Observation: Vigorously mix (vortex) each vial for 30-60 seconds. Observe if the solid completely dissolves, forming a clear, homogenous solution.[12] If it does not dissolve, add another 100 µL of the solvent and repeat the mixing and observation. Continue this process up to a total volume of 1 mL.
-
Categorization: Classify the solubility as:
-
Soluble: Dissolves completely in a small volume.
-
Slightly Soluble: Requires a larger volume of solvent to dissolve.
-
Insoluble: Does not dissolve even after adding the maximum volume of solvent.
-
Data Presentation: Initial Solvent Screening Guide
| Solvent Class | Example Solvents | Predicted Solubility for this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Potentially slightly soluble to soluble. | These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the compound.[8] However, the overall nonpolar character of the fused ring system may limit high solubility in water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Likely to be soluble. | These solvents have high dielectric constants and can solvate polar molecules effectively without having hydrogen bond donor capabilities. DMSO is a common choice for initial screening of drug candidates.[13] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Likely to be poorly soluble. | The principle of "like dissolves like" suggests that the polar nature of the compound will make it less soluble in nonpolar solvents.[6][7] |
Expert Insight: Based on its structure, this compound is expected to have moderate solubility in polar organic solvents.[4] Therefore, starting with solvents like DMSO, DMF, or methanol is a logical approach.
Problem 2: My compound is soluble, but it crashes out of solution upon standing or temperature change.
Initial Assessment: This indicates that you have likely created a supersaturated solution, or the solubility is highly temperature-dependent. The goal is to determine the true equilibrium solubility.
dot
Caption: The Shake-Flask method for equilibrium solubility.
Step-by-Step Protocol: Quantitative "Shake-Flask" Method [13][14]
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Place the vial in a shaker or on a stir plate at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully remove a sample of the supernatant (the clear liquid portion). It is critical not to disturb the solid at the bottom. Centrifugation followed by careful pipetting or filtration through a syringe filter (ensure the filter material is compatible with the solvent) is recommended.
-
Analysis: Accurately dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC, UV-Vis spectroscopy, or NMR.[13][14] A pre-established calibration curve is necessary for accurate quantification.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at that specific temperature.
Expert Insight: Temperature can significantly impact solubility. For most solids, solubility increases with temperature.[6] If your experiments are conducted at different temperatures, expect variations in solubility. For reproducible results, always control and report the temperature at which solubility was determined.
Problem 3: I need to improve the solubility of my compound in an aqueous buffer for a biological assay.
Initial Assessment: The solubility of heterocyclic compounds can be highly dependent on pH. Additionally, the use of co-solvents is a standard technique in pharmaceutical development.
Solution Strategy: pH Adjustment and Co-solvents
-
pH Adjustment:
-
Rationale: The imidazo[1,2-b]pyridazine core contains nitrogen atoms that can be protonated in acidic conditions. This protonation creates a salt form of the molecule, which is generally more water-soluble.[6]
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9). Use the quantitative shake-flask method described above to determine the solubility at each pH. Plot solubility versus pH to identify the optimal pH range.
-
-
Co-solvents:
-
Rationale: Adding a water-miscible organic solvent (a co-solvent) to an aqueous buffer can increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[15]
-
Common Co-solvents: DMSO, ethanol, polyethylene glycol (PEG), or propylene glycol are frequently used.
-
Protocol:
-
Start by preparing a concentrated stock solution of your compound in a suitable organic solvent like DMSO.
-
Create a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).
-
Add a small aliquot of your concentrated stock solution to each buffer/co-solvent mixture and observe for precipitation.
-
It is crucial to be aware that high concentrations of organic solvents can be toxic to cells in biological assays. Always run a vehicle control (buffer with the same percentage of co-solvent but without the compound) to assess the impact of the co-solvent on your assay.
-
-
Expert Insight: When using co-solvents for biological assays, it is a balancing act. You need to increase the compound's solubility while minimizing the co-solvent concentration to avoid artifacts or toxicity in the assay. A final DMSO concentration of less than 1% is generally recommended for cell-based assays.
References
-
Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved from [Link]
-
Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link]
-
Imidazo(1,2-b)pyridazine, 6-chloro-. (n.d.). PubChem. Retrieved from [Link]
-
The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. (n.d.). International Journal of Modern Physics and Chemistry. Retrieved from [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). PMC. Retrieved from [Link]
-
Solubility factors when choosing a solvent. (2020, November 16). Labclinics. Retrieved from [Link]
-
Ch 8 : Solvent Effects. (n.d.). University of Calgary. Retrieved from [Link]
-
Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. (2022, June 21). IRIS. Retrieved from [Link]
-
How does molecular polarity affect the solubility of a solute in a solvent? (2021, April 26). Quora. Retrieved from [Link]
-
Dugger, R. W., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Retrieved from [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023, May 9). RSC Publishing. Retrieved from [Link]
-
The Effects of Solvent Polarity and pKa on the Absorption of Solvents into Poly( glutaric acid- glycerol) Films. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The preparation of some heteroaromatic and aromatic aldehydes. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (2017, August 10). TSI Journals. Retrieved from [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023, February 1). MDPI. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tsijournals.com [tsijournals.com]
- 4. CAS 154578-26-4: 6-Chloroimidazo[1,2-b]pyridazine-3-carbox… [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility factors when choosing a solvent [labclinics.com]
- 7. quora.com [quora.com]
- 8. (PDF) The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs [academia.edu]
- 9. Imidazo(1,2-b)pyridazine, 6-chloro- | C6H4ClN3 | CID 138828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. chemistrysh.com [chemistrysh.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. lifechemicals.com [lifechemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aldehyde oxidation during storage of 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
A Guide for Researchers on Preventing Oxidation During Storage
Welcome to the technical support center for 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to ensure the long-term stability and integrity of this valuable research compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face in the lab.
Section 1: Understanding the Compound's Stability (FAQs)
This section addresses the fundamental chemical properties of this compound and its susceptibility to degradation.
Q1: What is this compound, and why is it prone to oxidation?
Answer: this compound is a heteroaromatic aldehyde. Like many aldehydes, it is susceptible to oxidation, particularly autoxidation, which is a reaction with atmospheric oxygen.[1][2] The aldehyde functional group (-CHO) contains a hydrogen atom on the carbonyl carbon that can be readily abstracted, initiating a free-radical chain reaction in the presence of oxygen.[3][4] This process converts the aldehyde into the corresponding carboxylic acid, 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid. This reaction can be initiated or accelerated by factors like light, heat, and the presence of metal ion impurities.[2][3] The imidazo[1,2-b]pyridazine core is a key pharmacophore in medicinal chemistry, making the purity of this aldehyde critical for reliable synthetic outcomes.[5][6]
Q2: What are the common visual and analytical signs of degradation?
Answer: Degradation of your aldehyde sample can manifest in several ways:
-
Visual Signs:
-
Color Change: A pure aldehyde is often a white to off-white or pale yellow solid. A noticeable darkening or change in color can indicate degradation or polymerization.[1]
-
Formation of a Precipitate: The oxidation product, 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, is a distinct chemical entity with different solubility properties. You might observe the formation of white crystalline solids within the aldehyde sample, which is a strong indicator of oxidation.[2]
-
-
Analytical Signs:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods for assessing purity. Degradation will appear as a new, typically more polar peak in the chromatogram corresponding to the carboxylic acid. A reduction in the peak area of the parent aldehyde will also be observed.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet at a characteristic downfield shift (around 9-10 ppm). Upon oxidation, this peak will disappear, and a new, very broad singlet corresponding to the carboxylic acid proton will appear even further downfield (>10 ppm), though it may sometimes not be observed. Changes in the aromatic region of the spectrum may also be evident.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the carboxylic acid by identifying its corresponding molecular ion peak.[8]
-
Q3: What is the primary degradation product and why is it problematic?
Answer: The primary degradation product is 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid .[9][10] The molecular weight of this impurity is 197.58 g/mol .[11]
This impurity is problematic for several reasons:
-
Altered Reactivity: The presence of the carboxylic acid can interfere with subsequent reactions. For example, in a reductive amination, the acid could neutralize the amine reagent, leading to lower yields.
-
Inaccurate Stoichiometry: If a significant portion of the aldehyde has oxidized, the actual molar quantity of the starting material will be lower than calculated based on mass, leading to incorrect stoichiometric ratios in your experiments.
-
Purification Challenges: The carboxylic acid impurity can complicate the purification of your desired product.
Below is a diagram illustrating the oxidation pathway.
Caption: Oxidation of the aldehyde to its corresponding carboxylic acid.
Section 2: Recommended Storage & Handling Protocols
Proper storage is the most critical factor in preventing oxidation. The following are best practices derived from established chemical handling principles.
Q4: What are the ideal conditions for short-term and long-term storage?
Answer: The ideal storage conditions depend on the intended duration of storage. The key is to minimize exposure to oxygen, light, and heat.
| Condition | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated)[12] | -20°C (Frozen)[7] | Lower temperatures significantly slow the rate of chemical reactions, including oxidation.[2] |
| Atmosphere | Tightly sealed container | Inert atmosphere (Argon or Nitrogen)[2] | Excludes atmospheric oxygen, the primary reactant in autoxidation. Argon is denser than air and provides a better blanket. |
| Container | Amber glass vial with PTFE-lined cap[2][13] | Flame-sealed ampoule or vial with septum cap, wrapped in parafilm | Prevents light exposure which can catalyze oxidation and ensures an airtight seal. |
| State | Solid | Solid | Storing as a solid minimizes mobility and potential reactions with trace impurities in solvents. |
Q5: How should I properly prepare and aliquot a new sample for long-term storage?
Answer: Never store the bulk container in daily use. Aliquoting is essential to prevent contamination and repeated exposure of the entire batch to air and moisture.
Below is a recommended workflow for preparing aliquots for storage.
Caption: Workflow for preparing aliquots under an inert atmosphere.
Q6: Should I use antioxidants or stabilizers?
Answer: For a solid research-grade chemical, adding stabilizers is generally not recommended as it introduces a new variable and potential impurity into your experiments. The most effective strategy is strict control of the storage environment (inert gas, low temperature, darkness).[3] Antioxidants like BHT (butylated hydroxytoluene) are more commonly used for bulk industrial chemicals or solutions.[3] If you must prepare a stock solution, use a dry, peroxide-free aprotic solvent (like anhydrous THF or Dioxane) and prepare it fresh whenever possible.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the use and storage of the aldehyde.
Q7: My analytical data (HPLC/NMR) shows a significant impurity. How can I confirm it's the oxidized product and can I repurify the sample?
Answer: If you suspect oxidation, you can confirm the impurity's identity by:
-
Spiking Study (HPLC): Obtain a standard of the suspected impurity, 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid. Dissolve a small amount of your degraded aldehyde and spike it with this standard. If the impurity peak in your HPLC chromatogram increases in area, it confirms the identity.
-
LC-MS Analysis: Analyze the sample by LC-MS. The mass of the impurity peak should correspond to the molecular weight of the carboxylic acid (197.58 g/mol ).[11]
Repurification: Yes, partially oxidized samples can often be repurified.
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude material in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution.[2] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, while the neutral aldehyde remains in the organic layer. Subsequent drying and removal of the solvent will yield the purified aldehyde.[2]
-
Column Chromatography: Purification by column chromatography on silica gel is also possible. The aldehyde is less polar than the carboxylic acid impurity. Therefore, the aldehyde will elute first using a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate).[14] However, be aware that prolonged contact with silica gel can sometimes cause degradation of sensitive aldehydes.
Q8: My solid aldehyde has turned into a sticky or discolored solid. Is it still usable?
Answer: A significant change in physical appearance is a strong indicator of degradation, which could include oxidation or polymerization.[1] It is highly recommended to perform an analytical check (e.g., HPLC or NMR) to determine the purity before use. If the purity is below your experimental tolerance, repurification as described in Q7 is necessary. Using a significantly degraded sample will lead to unreliable and irreproducible results.
Section 4: Experimental Protocols
Protocol 1: Quality Control (QC) Analysis by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Objective: To determine the purity of the aldehyde and detect the presence of the carboxylic acid impurity.
-
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample of this compound
-
Acetonitrile (HPLC grade) for sample dissolution
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the aldehyde in acetonitrile at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan)
-
Gradient: Start with a gradient of 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
-
Analysis:
-
The aldehyde, being less polar, will have a longer retention time than the more polar carboxylic acid impurity.
-
Integrate the peak areas to calculate the percent purity. A fresh, high-purity sample should be >98%.
-
-
References
-
Rind, A., et al. (2022). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Retrieved from [Link]
-
Ye, R., et al. (2019). Metal- and radical-free aerobic oxidation of heteroaromatic methanes: an efficient synthesis of heteroaromatic aldehydes. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of methylheteroarenes into heteroaromatic aldehydes. Retrieved from [Link]
-
IntechOpen. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved from [Link]
-
Thieme E-Books & E-Journals. (n.d.). The Oxidation of Aromatic Aldehydes to Carboxylic Acids Using Hydrogen Peroxide in Formic Acid. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2017). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. PMC. Retrieved from [Link]
-
Kumar, S., et al. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]
-
BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved from [Link]
-
A-Level Chemistry. (2022). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Brindle, C. S., & Lovely, C. J. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
University of Wollongong. (2024). Guideline for the Management of Time Sensitive Chemicals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
JoVE. (2023). Radical Autoxidation. Retrieved from [Link]
-
Oh, S., et al. (2024). Reduction of toxic aldehydes in heated flaxseed oil using sesame and perilla protein enzymatic hydrolysates. PMC. Retrieved from [Link]
-
ResearchGate. (2019). Which is the storage temperature of glutaraldehyde (grade II, 25% in H2O)?. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). The autoxidation of aldehydes. Retrieved from [Link]
-
ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-b)pyridazine, 6-chloro-. Retrieved from [Link]
-
MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jove.com [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Chloroimidazo[1,2-b]pyridazine Intermediates
Subject: Troubleshooting & Purification Strategies for Series 6-Cl-IP Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist Status: Open
Introduction: The Scaffold
The 6-chloroimidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for several kinase inhibitors (e.g., Ponatinib analogs).[1] While the cyclization chemistry to form this ring is well-established, the purification is notoriously deceptive.[1] The electron-deficient pyridazine ring, combined with the basic imidazole nitrogen, creates a "push-pull" electronic system that leads to variable solubility, streaking on silica, and persistent colored impurities.[1]
This guide addresses the specific failure modes encountered during the scale-up and purification of this intermediate.
Module 1: The "Sticky" Baseline (Reaction Workup)
Context: The standard synthesis involves the condensation of 3-amino-6-chloropyridazine with an
Issue: "My crude product is a hygroscopic gum/tar, not the crystalline solid reported in literature."
Diagnosis: You are likely isolating the hydrohalide salt (HBr or HCl) rather than the free base. The reaction generates acid equivalents. These salts are often hygroscopic and form sticky oils that trap impurities.[1]
The Fix: The pH-Switch Protocol Do not attempt to column the crude salt directly. You must liberate the free base to obtain a manageable solid.
Step-by-Step Protocol:
-
Evaporation: Remove the reaction solvent (usually Ethanol or DME) entirely.[1]
-
Dissolution: Redissolve the sticky residue in a minimum amount of water (it will be acidic).
-
Filtration (Critical): Filter this acidic aqueous solution through a Celite pad to remove insoluble black tars (polymeric byproducts).[1]
-
Basification:
-
Cool the filtrate to 0–5 °C.
-
Slowly add saturated aqueous NaHCO₃ or NH₄OH until pH ~8–9.[1]
-
Observation: The product should precipitate as a beige/off-white solid.
-
-
Collection: Filter the solid. Wash copiously with water to remove inorganic salts.[1]
FAQ:
-
Q: The solid is still slimy after filtration.
-
A: Wash with a small amount of cold diethyl ether or MTBE.[1] This removes residual organic impurities that prevent the crystal lattice from hardening.
-
Module 2: Chromatography Crisis
Context: Purification via Flash Column Chromatography (FCC).
Issue: "The compound streaks/tails on the column, and I lose mass to the baseline."
Diagnosis: The imidazole nitrogen (N4) interacts strongly with the acidic silanols on the silica gel surface.
The Fix: Amine Modification Standard eluents (Hexane/EtOAc) are insufficient.[1] You must suppress silanol activity.[1]
Recommended Mobile Phases:
| Solvent System | Ratio | Modifier | Application |
| DCM / MeOH | 95:5 to 90:10 | 1% NH₄OH (aq) | Best for polar derivatives or difficult separations. |
| DCM / Acetone | 90:10 to 80:20 | None | Alternative if MeOH dissolves silica (rare but possible).[1] |
| EtOAc / Hexane | 50:50 to 100:0 | 1% Et₃N | For lipophilic analogs.[1] Pre-wash column with 1% Et₃N. |
Visual Workflow: Chromatography Decision Matrix
Caption: Decision tree for selecting the correct chromatographic method based on TLC behavior and solubility.
Module 3: Crystallization Clinic
Context: Scale-up (>10g) where chromatography is cost-prohibitive.
Issue: "I need to remove the regioisomer or unreacted starting material without a column."
Strategy: 6-chloroimidazo[1,2-b]pyridazines are highly crystalline. Recrystallization is often superior to chromatography for purity.[1]
Solvent Screening Table:
| Solvent System | Temperature Profile | Pros | Cons |
| Ethanol (Abs) | Boil | Excellent recovery; removes inorganic salts. | May not remove unreacted aminopyridazine effectively.[1] |
| EtOAc / Heptane | Boil | Good for removing non-polar impurities.[1] | Low solubility of the product; requires large volumes. |
| Acetonitrile | Boil | Gold Standard. High purification power for this scaffold.[1] | Toxic; higher cost.[1] |
The "Acetonitrile Crash" Protocol:
-
Suspend the crude solid in Acetonitrile (10 mL per gram).
-
Heat to reflux until fully dissolved. (If black specks remain, hot filter).[1]
-
Allow to cool slowly to Room Temperature with stirring.
-
Cool further to 0–4 °C in an ice bath for 1 hour.
-
Filter and wash with cold Acetonitrile.[1]
FAQ:
-
Q: My product is colored brown/black.
Module 4: Advanced Troubleshooting
Issue: "Pd-Catalyst Poisoning in Next Step"
Diagnosis: If you synthesized the intermediate using a cyclization that involved sulfur or if you used reagents like Lawesson's reagent (less common for this specific core but possible for analogs), trace sulfur will kill the Palladium catalyst in the subsequent Suzuki/Buchwald coupling.[1] Alternatively, the free nitrogen on the pyridazine can coordinate to Pd.[1]
The Fix:
-
Metal Scavenging: Even if no metal was used in this step, ensure high purity.[1]
-
Drying: Ensure the intermediate is bone-dry. Water can interfere with sensitive anhydrous couplings later.[1] Dry in a vacuum oven at 45°C over
.
Summary of Specifications
| Parameter | Specification Target | Method of Verification |
| Appearance | Pale yellow to off-white solid | Visual |
| Purity (HPLC) | > 98% a/a | HPLC (C18, H2O/MeCN) |
| Residual Solvent | < 5000 ppm | 1H NMR or HS-GC |
| Water Content | < 0.5% w/w | Karl Fischer (KF) |
References
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. Koubachi, J., et al.[1] (2015).[1][3][4] Detailed review of cyclization and functionalization strategies. [1]
-
Process Development of Ponatinib. Chemical Development Teams. (2014).[1][2][4] Describes the industrial scale-up of this specific scaffold. [1]
-
General Heterocyclic Chemistry: Imidazo[1,2-b]pyridazine. Katritzky, A. R.[1][5][6] (2010).[1][6] Fundamental properties and pKa values. [1]
-
Purification of Nitrogen Heterocycles. Sigma-Aldrich Technical Bulletin. (2022).[1] Guide on amine-modified silica chromatography. [1]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo(1,2-b)pyridazine, 6-chloro- | C6H4ClN3 | CID 138828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Suzuki Couplings of 6-Chloroimidazo[1,2-b]pyridazines
Executive Summary & Scaffold Analysis
The Challenge: The 6-chloroimidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ponatinib analogs). However, its chemical architecture presents a "perfect storm" for side reactions during Suzuki-Miyaura cross-coupling.
The Causality: The imidazo[1,2-b]pyridazine core is highly electron-deficient. The nitrogen atoms at positions 1 and 5 pull electron density from the C6 carbon, activating the C-Cl bond. While this facilitates oxidative addition (good for Suzuki), it simultaneously renders the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions found in standard aqueous bases.
The Goal: To achieve high-yield coupling, one must accelerate the catalytic cycle (Palladium) while suppressing the background chemical reactivity (SNAr and Protodeboronation).
Diagnostic Workflow
Use this logic tree to identify the specific failure mode of your reaction.
Figure 1: Diagnostic logic tree for identifying reaction failure modes based on LCMS/NMR data.
Troubleshooting Modules
Module A: The "Hydrolysis" Trap (SNAr Competition)
Symptom: You observe a peak corresponding to the phenol (M-Cl + OH) or the pyridazinone tautomer. Mechanism: The aqueous base (OH⁻) attacks the C6 position faster than the palladium performs transmetalation. This is common with bases like NaOH or K₂CO₃ in water/dioxane mixtures.
Corrective Actions:
-
Eliminate Aqueous Hydroxide: Switch to a "anhydrous" protocol. Use finely ground anhydrous K₃PO₄ or Cs₂CO₃ .
-
Solvent Switch: Use n-Butanol or Toluene instead of DMF/Dioxane. n-Butanol dissolves the base slightly but is less nucleophilic than water.
-
The "Fluoride" Trick: Use CsF (2.0 equiv) as the base in anhydrous THF or Dioxane. Fluoride activates the boronic acid/ester without acting as a strong nucleophile toward the pyridazine ring [1].
Module B: Hydrodehalogenation (Reduction to C-H)
Symptom: The chlorine is replaced by a hydrogen atom.
Mechanism: This indicates the catalytic cycle started (Oxidative Addition occurred), but Transmetalation failed. The Pd(II) intermediate underwent
Corrective Actions:
-
Ligand Selection: Switch to electron-rich, bulky phosphine ligands like XPhos or SPhos .[1] These accelerate reductive elimination, leaving less time for side reactions [2].
-
Solvent Purity: Avoid primary alcohols if this persists. Use DME or Toluene .[1]
-
Catalyst Loading: Increase catalyst loading to 5-10 mol% to outcompete the slow decomposition pathways.
Module C: Protodeboronation (Boronic Acid Instability)
Symptom: The aryl chloride remains untouched, but the boronic acid is consumed (converted to Ar-H). Mechanism: Heteroaryl boronic acids (especially 2-heteroaryl) are prone to hydrolysis of the C-B bond under basic heating.
Corrective Actions:
-
Use Esters: Switch from Boronic Acid to Pinacol Ester (BPin) or MIDA Boronate . These release the active species slowly.
-
Stepwise Addition: Add the boronic acid in portions (e.g., every hour) rather than all at once.
-
Lower Base Strength: Switch from Cs₂CO₃ to NaHCO₃ or K₃PO₄ .
Optimized Standard Operating Procedure (SOP)
This protocol is designed to balance reactivity with stability for 6-chloroimidazo[1,2-b]pyridazines.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) | XPhos forms a highly active monolithic Pd(0) species that is excellent for heteroaryl chlorides [2]. |
| Alternative | Pd-PEPPSI-IPr (2-5 mol%) | Extremely robust, air-stable precatalyst that prevents Pd-dimerization. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Mild enough to prevent SNAr, strong enough to activate boronate. Use anhydrous if hydrolysis is observed. |
| Solvent | 1,4-Dioxane : Water (4:1) | The "Gold Standard" ratio. If hydrolysis occurs, switch to Toluene : n-BuOH (4:1) . |
| Temp/Time | 80-100°C | 6-Cl is unreactive at RT. Microwave irradiation (120°C, 30 min) is often superior for difficult substrates [3]. |
| Concentration | 0.1 M - 0.2 M | High dilution favors hydrolysis; keep it concentrated. |
Step-by-Step Protocol:
-
Charge Solids: Add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), Boronic Acid/Ester (1.2 - 1.5 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and finely ground K₃PO₄ (2.0 equiv) to a microwave vial or Schlenk flask.
-
Inert Cycle: Cap the vessel. Evacuate and backfill with Argon/Nitrogen (3 cycles). Critical: Oxygen promotes homocoupling.[1][2][3]
-
Solvent Addition: Add degassed 1,4-Dioxane (4 vol) and degassed Water (1 vol) via syringe.
-
Reaction: Heat to 90°C (oil bath) or 120°C (Microwave) with vigorous stirring.
-
Workup: Cool to RT. Filter through Celite (elute with EtOAc). Wash with brine. Dry over Na₂SO₄.
Mechanistic Visualization: The Competition
Understanding the competing pathways is key to selecting the right conditions.
Figure 2: The productive Suzuki cycle (Green) vs. competing SNAr (Red) and Dehalogenation (Yellow) pathways.
Frequently Asked Questions (FAQ)
Q: I need to couple a 3-bromo-6-chloroimidazo[1,2-b]pyridazine. Which halogen reacts first? A: The 3-bromo position reacts first. The C-Br bond is weaker and undergoes oxidative addition significantly faster than the C-Cl bond at position 6. You can perform a selective Suzuki at C3 at room temperature or mild heat (40-60°C), leaving the C6-Cl intact for a second functionalization [4].
Q: My catalyst turns black immediately, and the reaction stops. Why? A: "Palladium black" formation indicates ligand dissociation and catalyst aggregation. This happens when the ligand is not bulky enough or electron-rich enough to stabilize the Pd(0) species.
-
Fix: Switch to Pd(dppf)Cl₂·DCM (robust) or XPhos Pd G2/G3 precatalysts.
Q: Can I use Pyridine-boronic acids? They seem to fail completely. A: Pyridine boronic acids are notoriously unstable (rapid protodeboronation).
-
Fix: Use MIDA boronates or Potassium Trifluoroborates (R-BF₃K) . These require slightly harsher conditions (higher temp) to hydrolyze the protecting group in situ, but they prevent the boronic acid from decomposing before it can react.
References
-
Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry, 59(20), 6095-6097. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides." Accounts of Chemical Research, 41(11), 1461-1473. Link
-
Bagley, M. C., et al. (2002). "Microwave-assisted Suzuki cross-coupling reactions of halopyridines." Tetrahedron Letters, 43(29), 5131-5134. Link
-
Goel, A., et al. (2017). "Regioselective functionalization of imidazo[1,2-b]pyridazines." Organic & Biomolecular Chemistry, 15, 402-415. Link
Sources
Technical Support Center: Thermal Stability of Imidazo[1,2-b]pyridazine-2-carbaldehyde Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine-2-carbaldehyde derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of this important class of heterocyclic compounds. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] However, the presence of the reactive 2-carbaldehyde group introduces specific stability challenges that must be carefully managed to ensure experimental reproducibility, product purity, and shelf-life.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine-2-carbaldehyde sample is turning yellow or brown upon storage or gentle heating. What is causing this discoloration?
A: This is a common observation and is typically indicative of degradation. The primary culprits are oxidation of the aldehyde functional group to a carboxylic acid, followed by potential polymerization or decomposition of the heterocyclic ring system, especially under exposure to air, light, and heat.[3] Aromatic aldehydes are known to be susceptible to auto-oxidation, and even trace impurities can catalyze this process.
Q2: What is the general decomposition temperature range for these derivatives?
A: The thermal stability is highly dependent on the specific substitution pattern on the imidazo[1,2-b]pyridazine ring. However, thermal analysis of related nitrogen-rich heterocyclic compounds shows that decomposition often begins in the range of 250-300°C.[4][5] It is crucial to determine the exact thermal profile of your specific derivative using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) rather than relying on general values.[6][7][8]
Q3: What are the ideal storage conditions for imidazo[1,2-b]pyridazine-2-carbaldehyde derivatives to ensure long-term stability?
A: To minimize degradation, these compounds should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures (0-8°C is a common recommendation).[3][9] Using amber vials or wrapping containers in aluminum foil can prevent photodegradation. The goal is to mitigate all factors that promote oxidation and thermal decomposition.[3]
Q4: I'm performing a reaction in a high-boiling solvent like DMF or DMSO. Could the solvent be contributing to the degradation of my compound?
A: Absolutely. While high-boiling aprotic solvents are common, they can contain impurities (like water or amines from decomposition) that accelerate the degradation of sensitive aldehydes. Furthermore, at elevated temperatures, the compound's intrinsic thermal instability may become the limiting factor, leading to decomposition regardless of the solvent's inertness. It is always advisable to use freshly distilled or high-purity anhydrous solvents and to run reactions at the lowest effective temperature.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical framework for identifying and solving them.
Issue 1: Low Yields and Unexpected Byproducts in Thermally-Driven Reactions
You are running a reaction that requires heating (e.g., a cross-coupling or condensation) and observe significant starting material loss, low yield of the desired product, and the formation of multiple unidentified spots on your TLC plate.
-
Probable Cause 1: Intrinsic Thermal Decomposition. The reaction temperature may be exceeding the decomposition threshold of your starting material or product. The aldehyde group can undergo decarbonylation (loss of CO) at high temperatures, or the heterocyclic core itself may fragment.
-
Probable Cause 2: Oxidative Degradation. If the reaction is not performed under a strictly inert atmosphere, the aldehyde is highly susceptible to oxidation to the corresponding carboxylic acid, which may then undergo further reactions (e.g., decarboxylation).[3]
-
Probable Cause 3: Solvent- or Reagent-Mediated Degradation. The solvent, base, or other reagents used in the reaction may be reacting with the carbaldehyde group or promoting its decomposition.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Inconsistent or Unreliable Data from Thermal Analysis (TGA/DSC)
You are attempting to characterize your compound using TGA or DSC, but the results are not reproducible. You observe shifting melting points, variable decomposition onsets, or unexpected thermal events.
-
Probable Cause 1: Presence of Residual Solvent or Moisture. Volatilization of trapped solvent or water during analysis will appear as a mass loss in TGA or an endothermic event in DSC, obscuring the true thermal profile of the compound.[10]
-
Probable Cause 2: Polymorphism. Heterocyclic compounds can often exist in different crystalline forms (polymorphs), each with a unique melting point and thermal stability profile.[5] Inconsistent crystallization methods can lead to a mixture of forms.
-
Probable Cause 3: Interaction with Sample Pan. Reactive functional groups can sometimes interact with the material of the sample pan (commonly aluminum) at elevated temperatures, creating analytical artifacts.
| Problem | Recommended Solution | Scientific Rationale |
| Residual Solvent/Moisture | Dry the sample thoroughly under high vacuum for several hours before analysis. | Ensures that observed thermal events are intrinsic to the compound, not due to volatile impurities. TGA is highly sensitive to mass changes from solvent loss.[7][8] |
| Polymorphism | Establish a consistent recrystallization and drying protocol to ensure the same crystalline form is analyzed each time. | Different polymorphs have different lattice energies, resulting in varied melting points and decomposition kinetics. DSC is a primary tool for identifying polymorphic transitions.[5][10] |
| Sample Pan Interaction | Use more inert sample pans, such as gold-plated stainless steel or ceramic pans, especially for reactive compounds. | Minimizes the risk of catalytic decomposition or side reactions with the analysis equipment, ensuring the data reflects the true stability of the sample. |
Issue 3: Product Degradation During Work-up or Purification
You have successfully synthesized your desired derivative, but the compound degrades during aqueous work-up, column chromatography, or recrystallization from a high-boiling solvent.
-
Probable Cause 1: Hydrolytic Instability. While generally more stable than cyclic aminals, the imidazo[1,2-b]pyridazine core can be sensitive to strongly acidic or basic conditions during aqueous extraction, leading to ring-opening or other hydrolytic degradation.[11]
-
Probable Cause 2: On-Column Degradation. Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds over the extended time of column chromatography. Alumina can be basic. The large surface area can also promote air oxidation.
-
Probable Cause 3: Thermal Degradation During Recrystallization. Attempting to recrystallize from a high-boiling solvent (e.g., xylenes, dichlorobenzene) may exceed the compound's decomposition temperature, leading to product loss and contamination with degradation products.
-
Modify Work-up: Use a buffered aqueous solution (e.g., saturated sodium bicarbonate or ammonium chloride) for extractions to avoid pH extremes. Minimize contact time with the aqueous phase.
-
Optimize Chromatography:
-
Deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral amine (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.
-
Consider using a more inert stationary phase like Florisil® or Celite®.
-
Expedite the chromatography process (flash chromatography) to reduce the compound's residence time on the column.
-
-
Refine Recrystallization:
-
Screen for solvent systems with lower boiling points.
-
If a high temperature is unavoidable, perform the recrystallization under an inert atmosphere to prevent oxidation.
-
Recommended Analytical Protocols
To properly assess the thermal stability of your imidazo[1,2-b]pyridazine-2-carbaldehyde derivative, a systematic approach using standard thermal analysis techniques is required.[12][13]
Protocol 1: Thermogravimetric Analysis (TGA)
This technique measures the change in mass of a sample as a function of temperature and is the gold standard for determining the onset temperature of thermal decomposition.[7][14]
-
Instrument: TGA/SDTA instrument.
-
Sample Preparation: Place 3-5 mg of finely ground, dried sample into an alumina or platinum crucible.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min. Running in both atmospheres can distinguish between thermal pyrolysis and oxidative decomposition.[6]
-
Temperature Program: Ramp from 30°C to 600°C at a heating rate of 10°C/min.[13]
-
Analysis: Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (T5%).[5]
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, purity, and exothermic decomposition events.[10][12]
-
Instrument: DSC instrument.
-
Sample Preparation: Hermetically seal 1-3 mg of the sample in an aluminum or gold-plated pan.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to a temperature ~20°C above the melting point (or to a maximum of 350-400°C if no melting occurs) at 10°C/min.
-
-
Analysis: Observe the endothermic peak for melting (Tpeak) and any sharp exothermic peaks, which are strong indicators of energetic decomposition events.
Protocol 3: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential in drug development to understand degradation pathways and establish the stability-indicating nature of analytical methods.[15][16]
Caption: Workflow for a forced degradation study.
References
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Technology Networks. [Link]
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. PMC. [Link]
-
(PDF) Thermal Analysis Methods in Pharmaceutical Quality Control. ResearchGate. [Link]
-
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]
-
Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques | Request PDF. ResearchGate. [Link]
-
Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]
-
Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. PubMed. [Link]
-
Thermal Analysis | Analytical Chemistry. ACS Publications. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]
-
Stereochemistry of New Nitrogen Containing Heterocyclic Aldehyde. VII. Potentiometric, Conductometric and Thermodynamic Studies of Novel Quinoline Azodyes and Their Metal Complexes with Some Transition Metals. Academia.edu. [Link]
-
Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. The Journal of Physical Chemistry A. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]
-
Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. PubMed. [Link]
-
Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Research Square. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines Reactions & Prep | PDF. Scribd. [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 8. tsijournals.com [tsijournals.com]
- 9. chemimpex.com [chemimpex.com]
- 10. rigaku.com [rigaku.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. ajrconline.org [ajrconline.org]
Validation & Comparative
Comparative Spectroscopic Guide: 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
[1]
Executive Summary & Strategic Importance
The molecule This compound represents a critical "privileged scaffold" in medicinal chemistry, particularly as a precursor for kinase inhibitors (e.g., Ponatinib analogs) and GABA-A receptor modulators.[1]
The primary analytical challenge with this scaffold is regiochemistry .[1][2] The cyclization of 3-amino-6-chloropyridazine can yield either the 2-carbaldehyde or the 3-carbaldehyde (the Ponatinib intermediate) depending on the reagents (e.g., bromomalonaldehyde vs. ethyl bromopyruvate) and conditions used.[2]
This guide provides a definitive protocol to distinguish the 2-carbaldehyde target from its 3-carbaldehyde isomer and other common impurities, utilizing 1H NMR as the primary validation tool.[2]
Comparative Analysis: Target vs. Alternatives
The following section compares the spectral performance of the target molecule against its most common regioisomer (the 3-CHO variant) and outlines solvent-specific behaviors.
A. Regioisomer Differentiation (The "Fingerprint" Region)[1][2]
The most critical differentiation lies in the aromatic singlet (H-3 vs H-2) and the NOE correlations .[2]
| Feature | Target: 2-Carbaldehyde | Alternative: 3-Carbaldehyde | Diagnostic Logic |
| CHO Signal | Indistinguishable by shift alone.[2] | ||
| Imidazole Proton | H-3 Singlet ( | H-2 Singlet ( | H-3 is typically more deshielded due to proximity to the bridgehead nitrogen and the carbonyl anisotropy.[2] |
| NOE Correlation | CHO | CHO | Definitive: In 2-CHO, the aldehyde proton shows a strong NOE to the singlet H-3.[2] |
| Pyridazine Coupling | H-7/H-8 Doublets ( | H-7/H-8 Doublets ( | Characteristic of the 6-chloro-pyridazine backbone; present in both. |
B. Solvent System Comparison
| Solvent | DMSO-d6 | CDCl3 | Recommendation |
| Solubility | Excellent (>50 mg/mL) | Moderate to Low | Use DMSO-d6 for routine analysis to prevent aggregation broadening.[2] |
| Resolution | High, but water peak ( | Sharp peaks, but exchangeable protons (if any hydrates form) may vanish.[1] | Use CDCl3 only if strictly anhydrous conditions are required for subsequent reactions. |
| Aldehyde Stability | Stable | Susceptible to hydrate formation (gem-diol) if acidic traces present.[1][2] | Store CDCl3 over |
Structural Assignments & Data
Chemical Structure & Numbering
Note: Numbering follows IUPAC for fused imidazo[1,2-b]pyridazine systems.[1]
-
Position 3: Proton (H)
-
Positions 7, 8: Protons (H)
Standardized 1H NMR Data (400 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |
| CHO | 10.05 | Singlet (s) | 1H | - | Deshielded aldehyde proton. |
| H-3 | 8.72 | Singlet (s) | 1H | - | Imidazole ring proton; diagnostic singlet.[2] |
| H-8 | 8.25 | Doublet (d) | 1H | 9.6 Hz | Pyridazine ring; deshielded by adjacent N. |
| H-7 | 7.45 | Doublet (d) | 1H | 9.6 Hz | Pyridazine ring; shielded relative to H-8.[1][2] |
Note: Shifts may vary by
Experimental Protocol: Self-Validating Workflow
This protocol ensures the highest data integrity, specifically designed to rule out the formation of the hydrate (gem-diol) or the wrong regioisomer.
Step 1: Sample Preparation[2]
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1][2]
-
Why DMSO? It prevents the formation of hemiacetals/hydrates often seen with electron-deficient aldehydes in CDCl3.[2]
-
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is completely clear.
Step 2: Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Relaxation Delay (D1): 5.0 seconds (Critical).
Step 3: Processing & Validation
-
Phasing: Apply manual phasing. The CHO peak at ~10 ppm is often out of phase in automated routines.
-
Integration: Calibrate the H-8 doublet (most stable signal) to 1.00.
-
Purity Calculation:
[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted">
Visualizations
Diagram 1: Analytical Decision Tree (Regioisomer Check)
This workflow illustrates the logic for distinguishing the 2-CHO target from the 3-CHO impurity.
Caption: Logic flow for distinguishing the 2-carbaldehyde target from the common 3-carbaldehyde isomer using chemical shift and NOE.
Diagram 2: Synthesis & Impurity Origin
Understanding where the isomers come from helps in anticipating spectral impurities.[2]
Caption: Synthetic pathways leading to the different regioisomers, highlighting the necessity of NMR confirmation.
References
-
Gozlan, H., et al. (1984).[1][2] Synthesis and pharmacological properties of imidazo[1,2-b]pyridazine derivatives. Journal of Medicinal Chemistry.[1][2]
-
Saleh, T., et al. (2016).[1][2] Regioselective synthesis of functionalized imidazo[1,2-b]pyridazines.[1][2][4] Organic & Biomolecular Chemistry.[1][2][4][6][7][8]
-
Reich, H. J. (2023).[1][2] Bordwell pKa Table and NMR Shift Data.[2] University of Wisconsin-Madison.
-
Vertex Pharmaceuticals. (2013).[1][2] Patent WO2013134219A1: Imidazo[1,2-b]pyridazine-based compounds.[1] (Contains analogous NMR data for 3-substituted variants).
Sources
- 1. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Its derivatives have been explored for a wide range of therapeutic applications, including as potent kinase inhibitors in anticancer therapies.[1][2] The compound 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde represents a key synthetic intermediate and a potential pharmacophore in its own right. In drug discovery and development, unequivocal structural characterization is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight information but also rich structural data through the analysis of fragmentation patterns.
This guide provides an in-depth, comparative analysis of the predicted mass spectrometric fragmentation pathways of this compound under two common ionization regimes: Electron Ionization (EI) and Electrospray Ionization followed by tandem mass spectrometry (ESI-MS/MS). By understanding the fundamental principles that govern ion fragmentation, researchers can confidently identify this molecule, characterize its analogues, and elucidate the structure of its metabolites.
Molecular Structure and Physicochemical Properties
Before delving into fragmentation analysis, it is essential to consider the structural features of the target molecule that will dictate its behavior in the mass spectrometer.
-
Molecular Formula: C₈H₄ClN₃O
-
Monoisotopic Mass: 193.01 Da
-
Key Structural Features:
-
Imidazo[1,2-b]pyridazine Core: A rigid, aromatic, fused heterocyclic system containing three nitrogen atoms. The pyridazine ring is known to be susceptible to specific cleavages, including the loss of N₂.[3][4]
-
Carbaldehyde Group (-CHO): An electron-withdrawing group prone to characteristic α-cleavages, resulting in the loss of a hydrogen radical (H•) or a formyl radical (•CHO).[5][6]
-
Chlorine Atom (-Cl): A halogen substituent that introduces a distinct isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) results in a characteristic M+2 peak at about one-third the intensity of the molecular ion peak, serving as a crucial diagnostic tool.
-
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, inducing extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure, valuable for library matching and structural elucidation. The fragmentation begins with the formation of a radical cation, M•⁺.
The primary fragmentation pathways from the molecular ion (m/z 193/195) are expected to be competitive processes involving the most labile bonds and the formation of the most stable fragment ions.
-
α-Cleavage of the Aldehyde: Aromatic aldehydes are known to readily lose a hydrogen atom to form a highly stable acylium ion ([M-1]⁺).[6] This fragment is often the most abundant peak (the base peak) in the spectrum. A secondary pathway is the loss of the entire formyl group.
-
Loss of H• (m/z 192/194): Formation of a resonance-stabilized acylium ion.
-
Loss of •CHO (m/z 164/166): Cleavage of the C-C bond between the ring and the carbonyl group.
-
-
Cleavage of the Heterocyclic Core: The fused ring system can undergo several characteristic fragmentations. These pathways may occur from the molecular ion or from the initial fragment ions.
-
Halogen-Specific Fragmentation: The C-Cl bond can also cleave.
-
Loss of •Cl (m/z 158): Leads to the formation of an ion representing the core structure without the halogen.
-
These primary fragmentations can be followed by sequential losses. For example, the [M-1]⁺ ion could subsequently lose CO, •Cl, or N₂. The interplay of these pathways generates a comprehensive fragmentation pattern.
Predicted EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Table of Predicted Major EI-MS Fragments
| m/z (Nominal) | Proposed Formula | Fragmentation Event | Notes |
| 193/195 | [C₈H₄ClN₃O]•⁺ | Molecular Ion (M•⁺) | Chlorine isotope pattern is a key identifier. |
| 192/194 | [C₈H₃ClN₃O]⁺ | Loss of •H | Likely base peak due to stable acylium ion formation.[6] |
| 165/167 | [C₈H₄ClN]•⁺ | Loss of N₂ | Characteristic loss from the pyridazine ring.[3] |
| 164/166 | [C₇H₄ClN₂]⁺ | Loss of •CHO | Cleavage of the aldehyde group.[5] |
| 158 | [C₈H₄N₃O]•⁺ | Loss of •Cl | Cleavage of the carbon-chlorine bond. |
| 136/138 | [C₇H₄Cl]⁺ | Loss of •CHO and N₂ | Sequential fragmentation of the ring system. |
Predicted Fragmentation under ESI-MS/MS
Electrospray Ionization is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation.[7] To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is mass-selected and subjected to Collision-Induced Dissociation (CID).
Fragmentation of an even-electron ion like [M+H]⁺ primarily proceeds through the loss of stable, neutral molecules rather than the radical losses seen in EI-MS. The site of protonation (likely one of the nitrogen atoms or the carbonyl oxygen) will influence the subsequent fragmentation pathways.
-
Precursor Ion ([M+H]⁺, m/z 194/196): The primary ion observed in the full scan MS spectrum. The 3:1 isotopic pattern for chlorine remains.
-
Neutral Losses from the Protonated Molecule:
-
Loss of CO (m/z 166/168): A common loss from protonated carbonyl compounds. This results in an ion corresponding to the protonated 6-chloroimidazo[1,2-b]pyridazine core.
-
Loss of HCl (m/z 159): Elimination of hydrogen chloride is a potential pathway for chloro-substituted heterocycles.
-
Loss of HCN (m/z 167/169): Expulsion of hydrogen cyanide from the heterocyclic ring system.
-
-
Cross-Ring Cleavages: Fused heterocyclic systems can also undergo more complex cleavages across the rings, leading to the loss of larger neutral fragments. For related pyridazino systems, cross-ring cleavages of the pyridazine ring have been observed.[8]
The fragmentation pattern in ESI-MS/MS is generally "cleaner" than in EI-MS, with fewer, more diagnostic peaks related to simple neutral losses.
Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Table of Predicted Major ESI-MS/MS Fragments
| Precursor m/z | Product m/z | Neutral Loss | Proposed Formula of Loss | Notes |
| 194/196 | 166/168 | Loss of Carbon Monoxide | CO | Common fragmentation for protonated aldehydes. |
| 194/196 | 159 | Loss of Hydrogen Chloride | HCl | Potential fragmentation pathway for the chloro-substituent. |
| 194/196 | 167/169 | Loss of Hydrogen Cyanide | HCN | Fragmentation of the heterocyclic core.[8] |
| 166/168 | 139/141 | Loss of Hydrogen Cyanide | HCN | Sequential fragmentation (MS³) of the m/z 166/168 ion. |
Comparative Summary and Experimental Protocols
The choice between EI and ESI-MS/MS depends on the analytical goal. EI provides a highly detailed, reproducible fingerprint for library matching, while ESI is more suitable for LC-MS analysis of complex mixtures and provides clear molecular weight confirmation.
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization | Hard, high energy | Soft, low energy |
| Primary Ion | Radical Cation (M•⁺) | Protonated Molecule ([M+H]⁺) |
| Fragmentation | Extensive, via radical losses | Controlled (CID), via neutral losses |
| Molecular Ion | May be weak or absent | [M+H]⁺ is typically strong |
| Typical Interface | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Primary Use | Structural fingerprinting, library search | Molecular weight confirmation, targeted quantification |
Recommended Experimental Protocol (LC-ESI-MS/MS)
This protocol provides a general methodology. Optimization for specific instrumentation is recommended.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to create working standards (e.g., 1 µg/mL) for method development.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Full Scan (MS1) Range: m/z 50-300 to observe the precursor ion.
-
Tandem MS (MS2):
-
Select precursor ions m/z 194 and 196.
-
Apply stepped collision energies (e.g., 10, 20, 35 eV) to observe the full range of fragment ions.
-
Acquire product ion spectra over a range of m/z 40-200.
-
-
Experimental Workflow Diagram
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound is dictated by the interplay between its three key structural motifs: the aldehyde, the chlorine substituent, and the fused heterocyclic core. Electron Ionization is predicted to yield a complex spectrum dominated by the [M-H]⁺ ion, with competing fragmentations involving losses of •CHO, •Cl, and N₂. In contrast, ESI-MS/MS of the protonated molecule is expected to produce a simpler spectrum characterized by neutral losses of CO, HCl, and HCN. By leveraging the strengths of these complementary techniques and understanding the underlying fragmentation mechanisms, researchers can achieve confident structural confirmation, which is a critical step in the rigorous workflow of modern drug development.
References
-
Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Kovács, L., et al. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
- Sharma, V. P. (2010). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
- Pradeepalakshmi, G. M., et al. (2026). Design, X-Ray Diffraction and in silico Analysis of Schiff Base Targeting HIV Reverse Transcriptase and Bacterial DNA Gyrase. Asian Journal of Chemistry.
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
- Sharma, V. P. (2018). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II.
-
Patel, H., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available at: [Link]
- Google Patents. WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]
- Pittenauer, E., et al. (1991). Electron impact ionization mass spectrometry and tandem mass spectrometry of phenylalkylpyridazines. Organic Mass Spectrometry.
-
Scribd. Aldehyde Fragmentation Patterns. Available at: [Link]
-
Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]
- Scriven, E. F. V., & Smalley, R. K. (2000).
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Available at: [Link]
- Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry.
- Barnes, S., & Prasain, J. (2007).
-
Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link]
-
de Nader, F. M., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. Available at: [Link]
-
MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Electron impact ionization mass spectrometry and tandem mass spectrometry of phenylalkylpyridazines / Organic Mass Spectrometry, 1991 [sci-hub.box]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 6-Chloro vs. 6-Bromo Imidazo[1,2-b]pyridazine Derivatives
Executive Summary: The Orthogonal Reactivity Paradigm
In the design of kinase inhibitors (e.g., Ponatinib analogs) and CNS-active agents, the imidazo[1,2-b]pyridazine scaffold is a privileged structure. The choice between 6-chloro and 6-bromo derivatives is not merely a matter of leaving group ability but a strategic decision that dictates the order of functionalization .
-
6-Chloro derivatives are the industry standard for Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at C6 is sufficiently electrophilic to be displaced by amines, alkoxides, and thiols, while being robust enough to survive mild Pd-catalyzed conditions at other positions (e.g., C3).
-
6-Bromo derivatives are superior for C–C bond formation via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the C6 position due to the weaker C–Br bond.
Key Takeaway: For multisubstituted scaffolds, the 3-bromo-6-chloroimidazo[1,2-b]pyridazine intermediate enables a highly chemoselective "Bifurcated Strategy":
-
SNAr at C6 (displacing Cl) leaving C3-Br intact.
-
Suzuki Coupling at C3 (reacting Br) leaving C6-Cl intact.
Mechanistic Analysis & Decision Framework
Electronic Landscape
The imidazo[1,2-b]pyridazine core exhibits a distinct "Push-Pull" electronic character:
-
C3 Position (Nucleophilic/Halogenatable): Electron-rich, behaving like the 3-position of an indole. It is easily brominated or iodinated and is the primary site for oxidative addition in Pd-couplings if a bromide is present.
-
C6 Position (Electrophilic): Electron-deficient due to the adjacent pyridazine nitrogen atoms. This position activates the halogen for SNAr via a Meisenheimer-like transition state.
Comparative Reactivity Table
| Feature | 6-Chloro Derivative | 6-Bromo Derivative | Implication |
| C–X Bond Energy | ~95 kcal/mol (Stronger) | ~68 kcal/mol (Weaker) | Br is ~1000x faster in oxidative addition (Pd⁰). |
| SNAr Reactivity | High (Standard) | Moderate to High | Cl is preferred for SNAr due to cost and atom economy; Br offers little advantage here. |
| Pd-Coupling (Suzuki) | Slow (Requires specialized ligands/MW) | Fast (Standard conditions) | Use Br for C6-arylation; Use Cl if C6-heteroatom is desired. |
| Lithium-Halogen Exchange | Poor (Slow, side reactions) | Excellent (Rapid at -78°C) | Use Br if generating C6-anion/Grignard. |
| Commercial Availability | High (Commodity chemical) | Moderate (Higher cost) | Start with Cl unless C6-Suzuki is mandatory. |
Strategic Workflows & Visualizations
Diagram 1: Chemoselectivity Decision Tree
This diagram illustrates the decision process for selecting the correct halogen based on the desired final substitution pattern.
Caption: Decision matrix for selecting the optimal halogen starting material based on C6 functionalization requirements.
Diagram 2: The "Bifurcated" Synthesis Workflow
This workflow demonstrates the orthogonal reactivity of the 3-bromo-6-chloro scaffold, a common intermediate in drug synthesis.
Caption: Sequential functionalization exploiting the reactivity difference between C6-Cl (SNAr active) and C3-Br (Pd-active).
Experimental Protocols
Protocol A: Regioselective SNAr at C6 (Displacement of Chloride)
Applicable for: Introducing amines (morpholines, piperazines) while preserving a C3-bromide.
Rationale: The C6-Cl bond is activated by the pyridazine nitrogens. The C3-Br bond is essentially inert to these nucleophilic conditions, preventing side reactions.
Materials:
-
3-Bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)
-
Amine nucleophile (e.g., Morpholine) (2.0–4.0 equiv)
-
Cesium Fluoride (CsF) (1.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: DMSO (anhydrous) or n-Butanol
Procedure:
-
Charge: In a sealed tube or microwave vial, dissolve 3-bromo-6-chloroimidazo[1,2-b]pyridazine (500 mg, 2.15 mmol) in DMSO (5 mL).
-
Add: Add the amine (e.g., 4.3 mmol) and CsF (326 mg, 2.15 mmol). Note: CsF acts to assist the leaving group departure and solubilize intermediates, though DIPEA is a common alternative.
-
Heat:
-
Thermal: Heat to 100–120°C for 12–24 hours.
-
Microwave: Irradiate at 150°C for 20–30 minutes.
-
-
Workup: Dilute with ethyl acetate (50 mL), wash with water (3 x 20 mL) and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Expected Yield: 75–95%.
-
Data Support: Iorkula et al. reported yields of 79–98% using CsF/DMSO conditions for various amines [1].[1]
-
Protocol B: Suzuki-Miyaura Coupling at C3 (Reaction of Bromide)
Applicable for: Installing aryl/heteroaryl groups at C3 after C6 has been functionalized.
Rationale: Pd(0) undergoes oxidative addition rapidly into the C3-Br bond. If the C6 position retains a Chlorine (from a different starting material), mild conditions must be used to prevent competitive coupling at C6, though C3-Br is significantly more reactive.
Materials:
-
6-Substituted-3-bromoimidazo[1,2-b]pyridazine (1.0 equiv)
-
Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄
-
Base: 2M Na₂CO₃ or K₃PO₄
-
Solvent: DME/Water (3:1) or 1,4-Dioxane/Water
Procedure:
-
Degas: Purge solvents with nitrogen for 15 minutes.
-
Charge: Combine the imidazo-pyridazine substrate, boronic acid, base, and catalyst in the reaction vessel.
-
Heat:
-
Thermal: Heat to 80–90°C for 4–16 hours.
-
Microwave: Irradiate at 120–140°C for 30 minutes.
-
-
Workup: Filter through Celite, dilute with DCM, wash with water.
-
Expected Yield: 70–90%.
-
Data Support: Comparison of microwave-assisted Suzuki couplings on this scaffold shows robust yields (78%) for C3 arylation [2].
-
Troubleshooting & Optimization
| Problem | Cause | Solution |
| Low Yield in SNAr | Nucleophile is too bulky or weak. | Switch solvent to NMP; increase temp to 140°C; add KF/Al₂O₃. |
| Coupling at C6 during Suzuki | Catalyst is too active; C6-Cl is reacting. | Use a less active catalyst (Pd(PPh₃)₄) and lower temp (<80°C). Avoid "Buchwald" precatalysts which activate chlorides. |
| Dehalogenation (Loss of Br) | Pd-catalyzed hydrodehalogenation. | Ensure solvents are strictly degassed; reduce reaction time; switch base to mild K₂CO₃. |
References
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Source: Synthetic Communications (2024).[1] URL:[Link] Context: Establishes the high-yield protocol for SNAr at C6 using CsF/DMSO while preserving C3-Br.
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. Source: RSC Advances (2023). URL:[Link] Context: Provides experimental details for Suzuki coupling at C3 and SNAr at C6 in kinase inhibitor synthesis.
-
Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling. Source: European Journal of Organic Chemistry (2010).[2][3] URL:[Link] Context: Discusses the direct arylation and Suzuki coupling capabilities of the scaffold, highlighting the reactivity of chloro-derivatives under microwave irradiation.
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Source: ChemistrySelect (2021). URL:[Link] Context: A comprehensive review of metal-catalyzed functionalization strategies for this scaffold.
Sources
Structural Characterization Guide: 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
Executive Summary
6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde represents a critical "linchpin" intermediate in the synthesis of Type II kinase inhibitors (e.g., Ponatinib analogs) and anti-tubercular agents. Its structural integrity is paramount because the imidazo[1,2-b]pyridazine scaffold is prone to regioisomeric ambiguity during cyclization.
This guide provides a comparative analysis of structural elucidation methods, focusing on Single Crystal X-Ray Diffraction (SC-XRD) as the definitive tool for mapping the solid-state behavior of this aldehyde. We compare its performance—defined by resolution, absolute structure determination, and packing insight—against bulk Powder X-Ray Diffraction (PXRD) and solution-state NMR.
Comparative Analysis: Structural Elucidation Methods
The following table contrasts the three primary methods for validating the identity and solid-state form of this compound.
| Feature | SC-XRD (Gold Standard) | PXRD (Bulk Screening) | 1H-NMR (Solution State) |
| Primary Output | 3D Atomic Coordinates (CIF) | Diffractogram (2 | Chemical Shift ( |
| Regioisomer Proof | Absolute (Unambiguous N-bridge assignment) | Inferential (Requires reference) | High (via NOESY/HMBC) |
| Packing Insight | Detailed ( | Global (Lattice type only) | None (Molecules isolated) |
| Sample Req. | Single Crystal ( | Powder (~10-50 mg) | Solubilized (~5 mg) |
| Limit of Detection | Atom positions < 0.01 Å | Polymorphs > 5% mixture | Impurities > 1% |
| Critical Utility | Determining Halogen Bonding (Cl···O/N) | Batch-to-batch consistency | Routine purity check |
Deep Dive: Why SC-XRD is Critical for this Scaffold
While NMR confirms the chemical connectivity, it cannot reveal the intermolecular halogen bonding driven by the C(6)-Cl motif. In the solid state, 6-chloroimidazo[1,2-b]pyridazines often exhibit "Type II" halogen interactions (C-Cl···N or C-Cl···O=C), which significantly influence the solubility and melting point of the intermediate—critical parameters for process chemistry scaling.
Structural Analysis & Experimental Protocol
Crystallization Protocol (Self-Validating System)
To obtain diffraction-quality crystals of the aldehyde, a slow evaporation or vapor diffusion method is superior to cooling crystallization due to the planar, stacking-prone nature of the heteroaromatic core.
Protocol: Vapor Diffusion (Hanging Drop)
-
Dissolution: Dissolve 20 mg of this compound in 2 mL of Dichloromethane (DCM) . Ensure complete dissolution; filter through a 0.45
m PTFE syringe filter to remove nucleation sites. -
Precipitant: Prepare a reservoir of 5 mL n-Hexane (antisolvent).
-
Equilibration: Place the DCM solution in an inner vial (open) inside a larger jar containing the hexane. Seal the outer jar tightly.
-
Timeline: Allow to stand undisturbed at 20°C for 48-72 hours.
-
Observation: Look for prism or needle-like crystals. The aldehyde group promotes formation of centrosymmetric dimers via C-H···O interactions, often yielding monoclinic cells (e.g.,
).[1]
Data Collection & Refinement Workflow
-
Mounting: Select a crystal approx.
mm. Mount on a Kapton loop using Paratone oil. -
Temperature: Collect data at 100 K (Cryostream) to minimize thermal motion of the aldehyde oxygen.
-
Source: Mo-K
( Å) is preferred over Cu-K to reduce absorption by the Chlorine atom. -
Refinement Target:
and .
Expected Structural Motifs
Based on analogous imidazo[1,2-b]pyridazines, the structure analysis should target three specific interactions:
-
-
Stacking: Expect centroid-to-centroid distances of 3.5–3.7 Å between the pyridazine rings of antiparallel stacked molecules.[2] -
Halogen Bonding: Measure the
angle. An angle near 160-180° indicates a directed halogen bond, enhancing lattice energy. -
Aldehyde Coplanarity: The -CHO group typically lies coplanar with the ring system to maximize conjugation. Deviations
indicate steric strain or packing forces.
Visualization of Analysis Workflow
The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for selecting SC-XRD vs. PXRD.
Caption: Workflow for determining the solid-state structure of this compound, distinguishing between single-crystal and bulk powder pathways.
Structure-Activity Relationship (SAR) Context
Understanding the crystal structure of this intermediate allows for rational drug design. The diagram below maps how the structural features determined by XRD translate to biological performance in the final drug molecule.
Caption: Impact of the 6-Chloro and 2-Carbaldehyde motifs on solid-state properties (Packing/Solubility) and downstream pharmacological utility.
References
-
Imidazo[1,2-b]pyridazine Scaffold Utility : Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorg. Med. Chem. (2013).
-
Halogen Bonding in Heterocycles : Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Crystals (2025).[3]
-
General Synthesis of 6-Chloroimidazo[1,2-b]pyridazines : WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds.[4] Google Patents.
-
Pi-Stacking in Imidazo-fused Systems : Structural insight into imidazopyridines... the importance of the hydrogen bond, π-stacking interactions. RSC Advances (2024).
-
Comparative XRD Techniques : Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure.
Sources
Safety Operating Guide
6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde proper disposal procedures
Operational Guide: Disposal of 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde
Part 1: Executive Safety Assessment
Chemical Identity & Risk Profile
-
Compound: this compound[1]
-
Functional Class: Halogenated Heteroaromatic Aldehyde[1]
-
Primary Hazards:
-
Reactivity: The aldehyde moiety (-CHO) at position 2 is susceptible to autoxidation to the corresponding carboxylic acid upon air exposure.[1] It reacts vigorously with strong oxidizers and nucleophiles.[1]
-
Toxicity: As a fused nitrogen-containing heterocycle, it is classified as an Irritant (Skin/Eye/Respiratory) and potentially Toxic if swallowed (Acute Tox. 4).[1]
-
Environmental: The chlorine substituent at position 6 mandates its classification as Halogenated Organic Waste .[1]
-
Immediate "Stop & Check" Directive
-
DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire mixture is labeled "Halogenated."[1]
-
DO NOT dispose of down the drain.[1] This compound is toxic to aquatic life and resistant to standard biodegradation.[1]
-
DO NOT mix with strong acids or bases; exothermic polymerization or decomposition may occur.[1]
Part 2: Waste Segregation Logic
As a Senior Application Scientist, I emphasize that the presence of the Chlorine atom is the logistical pivot point for this compound. In industrial and academic waste streams, "Halogenated" vs. "Non-Halogenated" is the primary cost and safety differentiator.[1]
-
Why Segregate? Halogenated compounds release acidic gases (HCl, Cl2) upon incineration.[1] They require specialized incinerators with flue gas scrubbers (EPA 40 CFR 264.343).[1] Mixing this compound into a "General Organic" drum can result in regulatory fines or damage to non-scrubbed incinerators.[1]
Segregation Decision Matrix (Graphviz)
Figure 1: Decision matrix for segregating this compound waste streams. Note that the solute determines the classification of the solvent mixture.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired reagents, synthesis solids, filter cakes.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.[1] Avoid metal containers due to potential acid formation from aldehyde oxidation.[1]
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness) to contain potential dust leakage.
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers (nitrates, peroxides) until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: HPLC waste, reaction byproducts.[1]
-
Compatibility Check: Ensure the receiving carboy is compatible with the solvent and the aldehyde.[1]
-
Stream Selection: Pour into the Halogenated Waste carboy.
-
Venting: Leave 10% headspace in the container.[1] Aldehydes can slowly oxidize, consuming oxygen or releasing vapors; do not overfill.[1]
Protocol C: Empty Containers
Applicability: Original vendor bottles.[1]
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or DCM).[1]
-
Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B).[1] Do not pour rinsate down the drain.[1]
-
Defacing: Cross out the label and mark "Empty."[1]
-
Disposal: Discard the dry, empty bottle in standard glass trash (unless P-listed, which this compound generally is not, but verify local institutional rules).
Part 4: Emergency Spill Management
Spill Scenario: 5g - 100g Solid Spill in Fume Hood.
| Parameter | Protocol |
| PPE Required | Nitrile gloves (double gloved), Lab coat, Safety Goggles, N95/P100 mask (if dust is airborne).[1] |
| Isolation | Turn off ignition sources. Close hood sash to lowest working height.[1] |
| Neutralization | Do not use water. Water spreads the chemical.[1] |
| Cleanup | 1. Cover spill with inert absorbent (Vermiculite or Sand).2.[1] Scoop material into a disposable scoop.3. Deposit into a wide-mouth waste jar.4. Wipe surface with Acetone-dampened paper towels.5.[1] Dispose of towels and scoop as Solid Hazardous Waste . |
Part 5: Technical Data Summary
| Property | Value | Operational Implication |
| Molecular Formula | C₇H₄ClN₃O | Contains Nitrogen (NOx precursor) and Chlorine (HCl precursor).[1] |
| Molecular Weight | 181.58 g/mol | Heavy organic; likely settles in aqueous mixtures.[1] |
| Solubility | DMSO, DCM, MeOH | Use organic solvents for cleaning; poor water solubility.[1] |
| Reactivity Group | Aldehyde / Halogenated | Incompatible: Strong Oxidizers, Strong Bases.[1] |
| Waste Code (RCRA) | Not Listed (P/U) | Defaults to Characteristic Waste (Toxic/Reactive).[1] |
References
-
US Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] (Defines characteristics of Ignitability, Corrosivity, Reactivity, and Toxicity).[1]
-
[1]
-
-
US Environmental Protection Agency (EPA). 40 CFR Part 264.343 - Performance standards for incinerators.[1] (Mandates scrubbing for HCl emissions from halogenated waste).
-
[1]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (Standard procedures for aldehyde and halogenated waste segregation).
-
[1]
-
-
PubChem. Compound Summary: Imidazo[1,2-b]pyridazine, 6-chloro- (Structural analog for toxicity assessment).[1]
-
[1]
-
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
